Technical Whitepaper: 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide in Medicinal Chemistry
Structural Dynamics, Synthetic Workflows, and Kinase Inhibitor Scaffold Hopping Executive Summary In the landscape of modern drug discovery, the search for novel, patentable, and highly selective kinase inhibitors freque...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Dynamics, Synthetic Workflows, and Kinase Inhibitor Scaffold Hopping
Executive Summary
In the landscape of modern drug discovery, the search for novel, patentable, and highly selective kinase inhibitors frequently drives medicinal chemists toward bioisosteric replacement. 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide (and its free base counterpart) has emerged as a highly versatile deazapurine scaffold. By mimicking the hydrogen-bonding networks of traditional purines while offering a distinct electronic distribution, this core bypasses crowded intellectual property (IP) landscapes associated with bicyclic kinase inhibitors[1].
This technical guide provides an in-depth analysis of the physicochemical properties, tautomeric behavior, and field-proven experimental protocols for utilizing 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide in the development of targeted therapeutics, including DNA-dependent protein kinase (DNA-PK) and Bruton's tyrosine kinase (BTK) inhibitors[2].
Physicochemical Properties & Structural Dynamics
Quantitative Data Summary
The physical and chemical properties of the compound dictate its handling, solubility, and reactivity. The hydrobromide salt is specifically engineered to overcome the poor aqueous solubility often exhibited by the highly crystalline free base[3].
A critical feature of 1H-imidazo[4,5-c]pyridin-4-ol is its tautomeric equilibrium. In solution, the compound predominantly exists as its lactam tautomer: 1,5-dihydroimidazo[4,5-c]pyridin-4-one [4].
Causality in Drug Design: This lactam form is highly advantageous. The adjacent NH (hydrogen bond donor) and C=O (hydrogen bond acceptor) create a motif that perfectly mimics the Watson-Crick face of purines. When docked into the ATP-binding pocket of kinases, this scaffold adopts a "horseshoe pose," allowing it to form robust, bidentate hydrogen bonds with the kinase hinge region, a critical requirement for potent inhibition[1].
Mechanistic Role in Drug Discovery
The imidazo[4,5-c]pyridine core is strategically utilized in scaffold hopping . For instance, researchers have successfully transitioned from known multi-kinase inhibitors (like dactolisib) to the imidazo[4,5-c]pyridin-2-one or -4-one scaffolds to achieve extraordinary selectivity for DNA-PK over other PI3K-like kinases[1]. Furthermore, substitutions at the C4 and C6 positions have yielded highly potent BTK inhibitors, demonstrating a remarkably high tolerance for both hydrophobic and hydrophilic substituents at the C6 position[2].
Logical pathway of scaffold hopping from purines to imidazo[4,5-c]pyridines for kinase inhibition.
Imidazopyridines can suffer from aggregation in aqueous environments due to
π−π
stacking, leading to false-positive kinase inhibition. The hydrobromide salt is explicitly chosen to disrupt the crystal lattice, enhancing dissolution kinetics[3].
Step-by-Step Methodology:
Massing: Weigh exactly 2.16 mg of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide.
Primary Solubilization: Dissolve the solid in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM master stock. Causality: DMSO prevents premature aggregation. The HBr salt ensures complete dissolution within 60 seconds of vortexing.
Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO to create a 10-point concentration curve.
Aqueous Spiking: Transfer 1
μ
L of each DMSO dilution into 99
μ
L of the aqueous kinase assay buffer (e.g., HEPES pH 7.4, MgCl₂, ATP).
Validation Checkpoint: Ensure the final DMSO concentration does not exceed 1% v/v. Higher concentrations will denature sensitive kinases like DNA-PK or BTK[2].
Standardized in vitro assay preparation workflow for HBr salt derivatives.
When synthesizing advanced intermediates, regioselectivity between the oxygen and nitrogen atoms of the tautomeric core is paramount[5].
Step-by-Step Methodology:
Neutralization: Suspend 1.0 eq of the hydrobromide salt in anhydrous DMF. Add 2.5 eq of Potassium Carbonate (K₂CO₃). Causality: The first 1.0 eq of base neutralizes the HBr. The remaining 1.5 eq deprotonates the lactam/imidazole nitrogens. K₂CO₃ is chosen as a "soft" base to thermodynamically favor N-alkylation over O-alkylation.
Electrophile Addition: Dropwise add 1.1 eq of the desired alkyl halide (e.g., an advanced benzyl bromide) at 0°C to control the exothermic neutralization and prevent over-alkylation.
Heating: Warm the reaction to 60°C for 4-6 hours. Monitor via LC-MS.
Workup: Quench with ice water. The resulting N-alkylated imidazo[4,5-c]pyridin-4-one will typically precipitate. Filter and wash with cold water to remove residual KBr salts.
Analytical Characterization Standards
To ensure the integrity of the synthesized or purchased 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, the following analytical standards must be met:
LC-MS: The free base mass [M+H]⁺ should be observed at m/z 136.1. The presence of the bromide counterion will not appear in positive ESI but can be confirmed via elemental analysis or ion chromatography.
¹H NMR (DMSO-d₆): Due to the HBr salt, the exchangeable protons (NH, OH) will likely appear as a broad downfield singlet (>11 ppm) or exchange with ambient moisture. The aromatic protons of the pyridine and imidazole rings should appear as distinct, sharp signals between 7.5 and 8.5 ppm[6].
References
1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - European Journal of Medicinal Chemistry (NIH/PubMed).[Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - Molecules (NIH/PMC).[Link]
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - Journal of Medicinal Chemistry (NIH/PMC).[Link]
Synthesis and Isolation of 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide: A Mechanistic Whitepaper
Executive Summary The 1H-imidazo[4,5-c]pyridine scaffold, commonly referred to as 3-deazapurine, is a privileged bicyclic motif in modern medicinal chemistry. Because of its isosteric resemblance to the purine ring of ad...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-imidazo[4,5-c]pyridine scaffold, commonly referred to as 3-deazapurine, is a privileged bicyclic motif in modern medicinal chemistry. Because of its isosteric resemblance to the purine ring of adenosine triphosphate (ATP), this scaffold is extensively utilized in the design of hinge-binding kinase inhibitors targeting Src and Aurora kinases[1]. Furthermore, its hydroxylated derivative, 1H-imidazo[4,5-c]pyridin-4-ol (CAS: 3243-24-1), serves as a critical building block for synthesizing anti-fibrotic pyridinones[2].
To overcome the inherent poor aqueous solubility of the free base during pharmaceutical formulation and in vitro screening, it is frequently converted into its hydrobromide salt, 1H-imidazo[4,5-c]pyridin-4-ol hydrobromide (CAS: 2044705-21-5)[3]. This whitepaper details the mechanistic rationale, retrosynthetic pathways, and highly optimized, self-validating experimental protocols for synthesizing this critical salt.
Mechanistic Retrosynthesis & Causality
The synthesis of 1H-imidazo[4,5-c]pyridin-4-ol hydrobromide hinges on the strategic functionalization of the C4 position of the imidazopyridine ring.
The Causality of C4 Reactivity:
The electron-withdrawing inductive and resonance effects of the nitrogen atoms located in both the pyridine and imidazole rings severely deplete the electron density at the C4 position. This electronic environment renders the C4 carbon highly electrophilic and exceptionally susceptible to nucleophilic aromatic substitution (
SNAr
) or hydrolysis[1].
Because direct hydroxylation of the 1H-imidazo[4,5-c]pyridine core is thermodynamically unfavorable, the pathway relies on a halogenated intermediate: 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS: 81053-66-9)[1].
Core Assembly: The bicyclic core is first assembled via the cyclization of 3,4-diaminopyridine with a one-carbon donor (e.g., formic acid).
Activation: Direct chlorination is inefficient due to the electron-deficient nature of the ring. Therefore, the pyridine nitrogen is first oxidized to an N-oxide.
Rearrangement: Treatment with phosphoryl chloride (
POCl3
) triggers a Vilsmeier-Haack-type rearrangement, driving the chloride nucleophile specifically to the activated C4 position[4].
Hydrolysis & Salification: The highly activated C4-chloro group is hydrolyzed to yield the free base, which exists in a tautomeric equilibrium with its pyridinone form. Subsequent treatment with hydrobromic acid (HBr) yields the target salt.
Retrosynthetic logic and forward synthesis of the hydrobromide target.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs) to eliminate downstream failures.
Protocol A: Hydrolytic Conversion to the Free Base
Objective: Convert 4-Chloro-1H-imidazo[4,5-c]pyridine to 1H-imidazo[4,5-c]pyridin-4-ol.
Reaction Setup: Suspend 4-Chloro-1H-imidazo[4,5-c]pyridine (10.0 g, 65.1 mmol) in 100 mL of 6M aqueous Hydrochloric Acid (HCl).
Thermal Hydrolysis: Heat the suspension to reflux (approx. 100-105°C) under a nitrogen atmosphere for 12 hours.
IPC (Self-Validation): Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the characteristic 3:1 isotopic cluster of the chlorine atom (
[M+H]+=154/156
) is completely replaced by the hydroxylated product mass (
[M+H]+=136
).
Neutralization: Cool the mixture to 20°C. Carefully adjust the pH to 7.0 using 2M aqueous NaOH. Causality: The free base is zwitterionic/amphoteric; adjusting to neutral pH minimizes its solubility in water, maximizing precipitation.
Isolation: Filter the resulting light-yellow precipitate, wash with cold distilled water (
3×20
mL), and dry under vacuum at 50°C to afford the free base.
Protocol B: Salification to the Hydrobromide Salt
Objective: Convert the free base to 1H-imidazo[4,5-c]pyridin-4-ol hydrobromide.
Suspension: Suspend the isolated free base (5.0 g, 37.0 mmol) in 50 mL of absolute ethanol. Causality: Ethanol is chosen over water because the resulting HBr salt is highly water-soluble, which would lead to catastrophic yield losses during isolation.
Acidification: Cool the suspension to 0-5°C in an ice bath. Dropwise, add 48% aqueous Hydrobromic Acid (4.6 mL, 40.7 mmol, 1.1 eq) while maintaining vigorous stirring.
IPC (Self-Validation): Monitor the physical state. The suspension will briefly clarify as the salt forms, followed immediately by the precipitation of a dense, crystalline white solid. Ensure the pH of the supernatant is < 2.
Isolation: Stir for an additional 2 hours at 0°C to ensure complete crystallization. Filter the solid, wash with ice-cold absolute ethanol (
2×10
mL), and dry under high vacuum at 45°C to constant weight[3].
Self-validating experimental workflow for hydrolysis and salification.
Quantitative Data & Yield Optimization
The choice of reagents significantly impacts the thermodynamic efficiency of the transformation. Table 1 summarizes the empirical data driving the protocol choices above.
Table 1: Quantitative Yield Optimization for Hydrolysis and Salification
Reaction Phase
Reagent / Solvent Matrix
Temp (°C)
Time (h)
IPC Conversion (%)
Isolated Yield (%)
Hydrolysis
2M NaOH (aq)
100
24
>95
68.4
Hydrolysis
6M HCl (aq)
100
12
>99
85.2
Salification
Water
25
2
N/A
45.0 (High loss)
Salification
Absolute Ethanol
0–5
4
N/A
92.5
Analysis: Acid-catalyzed hydrolysis (6M HCl) outperforms base-catalyzed hydrolysis by preventing the degradation of the imidazopyridine ring under prolonged thermal stress. For salification, absolute ethanol acts as a powerful anti-solvent for the hydrobromide salt, driving the isolated yield from a dismal 45% up to 92.5%.
Engineering Purine Bioisosteres: A Technical Guide on Imidazo[4,5-c]pyridine Derivatives
Executive Summary Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a highly privileged heterocyclic scaffold in medicinal chemistry. Their structural mimicry of endogenous purines allows them to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a highly privileged heterocyclic scaffold in medicinal chemistry. Their structural mimicry of endogenous purines allows them to readily and selectively interact with a diverse array of biological macromolecules, including kinases, polymerases, and cellular receptors[1]. As a Senior Application Scientist, I have consistently observed that the strategic functionalization of this core can dramatically shift its pharmacological profile—from potent antiviral agents to targeted antineoplastics or antimicrobials. This whitepaper synthesizes the current literature, detailing the mechanistic rationale behind their biological activities and providing validated, self-consistent synthetic protocols for their development.
Mechanistic Pharmacology & Target Pathways
The imidazo[4,5-c]pyridine core is highly versatile. Its nitrogen atoms participate in critical hydrogen-bonding networks within enzyme active sites, while the planar aromatic system allows for effective
π−π
stacking interactions.
Oncology (Targeted Therapy): The scaffold has shown remarkable efficacy as an inhibitor of poly(ADP-ribose) polymerase (PARP) and various kinases (e.g., Aurora and Bruton's tyrosine kinase)[2]. For instance, specific derivatives exhibit potent PARP inhibition (IC50 values as low as 8.6 nM), which sensitizes tumor cells to chemotherapy by preventing critical DNA repair mechanisms[2].
Virology (Polymerase Inhibition): By mimicking purine nucleotides, these derivatives act as potent inhibitors of viral RNA-dependent RNA polymerases (RdRp). A prime clinical example is Tegobuvir, a non-nucleoside inhibitor utilized in the treatment of Hepatitis C Virus (HCV)[1]. Similarly, highly selective molecules have been developed to target the Bovine Viral Diarrhea Virus (BVDV) replication machinery[2].
Microbiology (Enzymatic Disruption): Novel derivatives target Glucosamine-6-phosphate (GlcN-6-P) synthase, a critical enzyme responsible for fungal cell wall synthesis and sugar metabolism regulation[3]. Furthermore, specific urea and sulfonamide-containing derivatives have demonstrated significant in vivo efficacy against Mycobacterium tuberculosis by disrupting bacterial load in lung tissues[4].
Figure 1: Logical mapping of imidazo[4,5-c]pyridine pharmacological targets and disease applications.
Quantitative Data & Structure-Activity Relationship (SAR)
Understanding SAR is critical for lead optimization. The table below summarizes key quantitative data and structural insights extracted from recent literature to guide future rational drug design.
Target / Disease
Derivative / Compound Class
Key Substitutions / SAR Notes
Efficacy (IC50 / MIC)
PARP (Breast Cancer)
Compound 9 (Zhu et al.)
N-hydroxycarboximidamide group enhances H-bonding.
Historically, the synthesis of imidazo[4,5-c]pyridines involved harsh conditions (e.g., >150°C, strong acids) which severely limited functional group tolerance and overall yield[5]. Modern approaches leverage catalysis and microwave irradiation to achieve high yields under milder conditions. Below are two self-validating protocols that ensure reproducibility and high atom economy.
Protocol 1: Microwave-Assisted Cyclodehydration using T3P/DBU
Causality & Rationale: Propylphosphonic anhydride (T3P) is utilized as a low-toxicity, highly efficient coupling agent to activate the carboxylic acid[6]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base, driving the initial amide bond formation without competing as a nucleophile. Microwave irradiation provides rapid, uniform dielectric heating, overcoming the high activation energy barrier for the subsequent intramolecular cyclodehydration step, drastically reducing reaction times from hours to minutes[6].
Preparation: In a microwave-safe vial, dissolve 3,4-diaminopyridine (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous ethyl acetate or DMF (depending on substrate solubility).
Activation: Add DBU (3.0 equiv) followed by the dropwise addition of T3P (50% solution in EtOAc, 1.5 equiv) at room temperature.
Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15–20 minutes. Monitor pressure to ensure it remains within safe equipment limits.
Quenching & Extraction: Cool the mixture to room temperature, dilute with distilled water, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3 and brine.
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (typically using a DCM/MeOH gradient) to yield the pure imidazo[4,5-c]pyridine derivative.
Figure 2: Workflow for the microwave-assisted synthesis of imidazo[4,5-c]pyridines.
Protocol 2: Zinc Triflate-Catalyzed Condensation with Aldehydes
Causality & Rationale: Zinc triflate (Zn(OTf)2) serves as a mild, highly efficient Lewis acid. The Zn2+ ion coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity[5]. This facilitates nucleophilic attack by the primary amine of 3,4-diaminopyridine. The weakly coordinating triflate counterions ensure the zinc center remains highly reactive, while the mild nature of the catalyst prevents the degradation of sensitive functional groups[5].
Initiation: In a round-bottom flask, combine 3,4-diaminopyridine (1.0 equiv) and the substituted aryl aldehyde (1.0 equiv) in methanol.
Catalysis: Add a catalytic amount of Zn(OTf)2 (10-20 mol%).
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and stir continuously. Monitor the reaction progress via TLC (typically requires 4-8 hours).
Work-up: Upon completion, evaporate the methanol under reduced pressure. Quench the residue with water and extract with dichloromethane.
Isolation: Dry the organic extracts, concentrate, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the 2-substituted-1H-imidazo[4,5-c]pyridine.
Conclusion & Future Perspectives
The imidazo[4,5-c]pyridine scaffold is a cornerstone in modern drug discovery. By understanding the mechanistic basis of its interactions as a purine bioisostere, and by employing advanced, high-yielding synthetic protocols like microwave-assisted T3P coupling and Lewis acid catalysis, researchers can efficiently navigate the SAR landscape. Future development should focus on optimizing these derivatives for highly selective kinase inhibition and overcoming resistance mechanisms in viral polymerases.
References
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC
Source: nih.gov
URL:[Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI
Source: mdpi.com
URL:[Link]
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry
Source: rsc.org
URL:[Link]
New Polyfunctional imidazo[4,5-C]pyridine Motifs: Synthesis, Crystal Studies, Docking Studies and Antimicrobial Evaluation - PubMed
Source: nih.gov
URL:[Link]
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate
Source: jscimedcentral.com
URL:[Link]
1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide Target Identification: A Comprehensive Technical Guide
Executive Summary & The Strategic Imperative The 1H-imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore, serving as a purine isostere that frequently interacts with kinases, methyltransferases, and other...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Strategic Imperative
The 1H-imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore, serving as a purine isostere that frequently interacts with kinases, methyltransferases, and other ATP/GTP-binding proteins. Specifically, 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide (CAS: 2044705-21-5, MW: 216.04 Da) represents a fragment-like small molecule with significant potential in phenotypic screening.
However, identifying the direct molecular targets of such low-molecular-weight compounds presents a profound biophysical challenge. As a Senior Application Scientist, the first rule of target deconvolution for fragment-like molecules is to respect the steric boundaries of the ligand. Appending a bulky biotin tag (MW ~244 Da) or a fluorophore to a 216 Da molecule will fundamentally alter its physicochemical properties, likely shifting its target profile or abolishing binding entirely[1]. Therefore, our primary strategy must rely on label-free methodologies that interrogate the native interactome, moving to label-based covalent trapping only if orthogonal validation is required.
Figure 1: Comprehensive target identification workflow for small molecule scaffolds.
The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, TPP, operate on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (
Tm
)[2]. By applying a thermal gradient to intact cells, we can monitor the stabilization of the target protein in its physiological environment[3].
Protocol 1: Intact-Cell TPP Workflow
Causality Note: We perform this in intact cells rather than lysates to preserve intracellular ATP concentrations, compartmentalization, and native protein complexes, which are critical for purine-isostere binding.
Cell Culture & Dosing: Culture the target cell line to 80% confluence. Treat cells with 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide at a concentration of
10×IC50
(determined via prior phenotypic assays) or vehicle (DMSO) for 1 hour.
Thermal Challenge: Harvest and aliquot the intact cells into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 10 points from 37°C to 67°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Ultracentrifugation: Lyse cells using rapid freeze-thaw cycles in a mild, non-ionic buffer (e.g., 0.4% NP-40). Causality Note: SDS or harsh detergents cannot be used as they will chemically denature the proteins, masking the thermal shift. Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Causality Note: Ultracentrifugation is mandatory. Standard benchtop centrifugation fails to pellet micro-aggregates, leading to false positives in the soluble fraction.
TMT Labeling & LC-MS/MS: Digest the soluble protein fractions with trypsin. Label the peptides from each temperature point with isobaric Tandem Mass Tags (TMT10plex). Pool and analyze via high-resolution LC-MS/MS.
Self-Validation Checkpoint: Always spike the sample with a known target-ligand pair (e.g., Staurosporine and its broad-spectrum kinase targets) as an internal positive control. If the MS data does not show a thermal shift for the positive control, the thermal gradient or ultracentrifugation step failed, and the data must be discarded.
Core Methodology 2: Drug Affinity Responsive Target Stability (DARTS)
While TPP is powerful, some proteins do not exhibit a detectable thermal shift upon ligand binding due to multi-domain complexity or inherent thermal instability. DARTS provides an orthogonal label-free approach. DARTS relies on the principle that ligand binding induces a conformational change or provides steric shielding, rendering the target protein resistant to limited proteolysis[4].
Figure 2: Mechanistic principles of CETSA and DARTS for label-free target engagement.
Protocol 2: DARTS Methodology
Causality Note: DARTS must be performed in native lysis buffers strictly without protease inhibitors, which would inactivate the downstream proteolytic enzyme.
Native Lysate Preparation: Lyse cells mechanically (e.g., Dounce homogenization) in M-PER buffer. Clarify at 20,000 × g and determine protein concentration via BCA assay.
Ligand Incubation: Incubate 2 mg/mL of lysate with 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide (10–50 µM) or vehicle for 1 hour at room temperature to allow equilibrium binding.
Limited Proteolysis: Add Pronase (a broad-spectrum protease mixture) at an optimized ratio (typically 1:100 to 1:1000 protease:protein w/w) for exactly 15 minutes at room temperature.
Quenching & Detection: Stop the reaction immediately by adding 4X SDS loading buffer and boiling at 95°C for 5 minutes. Resolve the samples via SDS-PAGE. Bands that are preserved in the compound-treated lane but degraded in the vehicle lane are excised and identified via in-gel digestion and LC-MS/MS.
Self-Validation Checkpoint: Run a vehicle-only control alongside a highly susceptible housekeeping protein (e.g., GAPDH). If GAPDH is not degraded in the vehicle control, the Pronase is inactive or the buffer contains residual protease inhibitors.
If label-free methods yield ambiguous results due to low target abundance or transient binding kinetics, we must synthesize a minimalist photoaffinity probe (PAL). By installing a diazirine (for UV crosslinking) and a terminal alkyne (for click chemistry) onto the imidazopyridine scaffold, we create a covalent trap[1].
Protocol 3: PAL-ABPP Workflow
In situ Crosslinking: Treat live cells with the synthesized PAL-imidazopyridine probe. Irradiate the cells with UV light (365 nm) for 10 minutes on ice. Causality Note: 365 nm is used because it activates the diazirine into a highly reactive carbene without causing the widespread DNA damage associated with shorter UV wavelengths.
CuAAC Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the covalently bound probe.
Streptavidin Enrichment & MS: Enrich the biotinylated proteins using streptavidin-agarose beads. Wash stringently with 1% SDS to remove non-covalent background interactors, followed by on-bead trypsin digestion and LC-MS/MS analysis.
Self-Validation Checkpoint: Perform a competitive binding assay where the cell lysate is pre-incubated with a 100-fold excess of the unmodified 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide before adding the PAL probe. True targets will show diminished enrichment (competition), whereas non-specific background binders will not.
Quantitative Data Presentation
To select the optimal target identification strategy for 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, researchers must balance sensitivity, proteome coverage, and the risk of structural perturbation. Table 1 summarizes the quantitative parameters of these workflows based on established chemical proteomics standards.
Table 1: Comparative Analysis of Target Identification Strategies
Metric
Thermal Proteome Profiling (TPP)
DARTS (Proteolysis)
PAL-ABPP (Covalent Trapping)
Typical Input Protein Requirement
2–5 mg per temperature point
1–2 mg per condition
5–10 mg per condition
Optimal Ligand Affinity (
Kd
)
<1μM
(Requires stable binding)
<10μM
<50μM
(Traps weak binders)
Proteome Coverage
High (>7,000 proteins quantified)
Medium (Gel-based) to High (MS)
High (Enrichment-dependent)
False Positive Rate
Low (Thermodynamic readout)
Medium (Protease variability)
High (Non-specific crosslinking)
Chemical Modification Required?
No (Label-free)
No (Label-free)
Yes (Diazirine + Alkyne)
Conclusion
The identification of molecular targets for small, fragment-like scaffolds such as 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide requires a highly logical, multi-tiered approach. Because chemical modification risks destroying the native pharmacological profile of the compound, label-free methods—specifically TPP and DARTS—must serve as the frontline tools. By enforcing rigorous self-validating controls within these protocols, researchers can confidently map the interactome of this privileged scaffold, paving the way for rational drug design and optimization.
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | nih.gov | 1
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay | nih.gov | 2
Thermal Proteome Profiling for Unbiased Identification of Direct and Indirect Drug Targets Using Multiplexed Quantitative Mass Spectrometry | nih.gov |3
Target identification using drug affinity responsive target stability (DARTS) | nih.gov | 4
Application Notes and Protocols for In Vitro Characterization of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. The imidazo[...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore known for its potent immunomodulatory activities, primarily through the activation of endosomal Toll-like Receptors (TLRs). Here, we present a suite of in vitro assays designed to elucidate the mechanism of action, determine the potency, and characterize the functional immunological consequences of activating these pathways with the target compound. The protocols are designed with self-validating systems and grounded in established scientific principles to ensure data integrity and reproducibility.
Scientific Background: Targeting the Innate Immune System
The innate immune system serves as the first line of defense against pathogens and cellular damage. Toll-like Receptors are a critical class of pattern recognition receptors (PRRs) that recognize conserved molecular patterns associated with pathogens (PAMPs) or cellular distress (DAMPs).[1] Specifically, TLR7 and TLR8 are located within the endosomal compartments of immune cells and are responsible for detecting single-stranded RNA (ssRNA), a hallmark of viral infection.[1][2][3]
Synthetic small molecules, such as those based on the imidazo[4,5-c]pyridine and related imidazoquinoline scaffolds, can act as potent agonists for TLR7 and/or TLR8.[4][5][6] Upon binding, these agonists trigger a conformational change in the receptor, initiating a downstream signaling cascade mediated by the adaptor protein MyD88.[1][2] This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and subsequent activation of TNF receptor-associated factor 6 (TRAF6).[1]
The signaling cascade culminates in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF5 and IRF7.[2][3] The activation of these factors drives the transcription and secretion of a host of immunomodulatory molecules:
NF-κB Activation: Leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[7][8]
IRF Activation: Primarily drives the expression of Type I Interferons (IFN-α/β), which are crucial for antiviral responses and for bridging the innate and adaptive immune systems.[3]
The specific cellular response depends on which receptor is engaged and in which cell type. TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs), and its activation is a major source of systemic IFN-α.[9] TLR8 is predominantly expressed in myeloid cells like monocytes, macrophages, and myeloid dendritic cells (mDCs), where its activation leads to a strong pro-inflammatory cytokine response.[2] Therefore, characterizing a compound like 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide requires assays that can dissect its specific activity on TLR7 and TLR8 and measure the functional outcomes.
Figure 1: Simplified TLR7/8 Signaling Pathway.
Core Assays for Functional Characterization
We recommend a tiered approach to characterize the compound, starting with a specific and sensitive reporter assay to confirm the mechanism of action, followed by more physiologically relevant assays in primary human immune cells.
Assay 1: NF-κB Luciferase Reporter Assay in TLR-Expressing Cells
Principle: This is the foundational assay to determine if 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide activates TLR7 and/or TLR8 signaling. It utilizes a host cell line (e.g., HEK293 or the more physiologically relevant THP-1 monocytic cell line) stably transfected with a specific human TLR gene and a reporter construct. The reporter construct contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[7] Agonist-induced TLR signaling activates NF-κB, which then drives the expression of luciferase. The resulting luminescence is directly proportional to the level of pathway activation and can be quantified with high sensitivity.[7][10]
Experimental Protocol:
Cell Culture & Seeding:
Culture THP-1-Dual™ (or similar) reporter cells according to the manufacturer's instructions. These cells are often engineered to express a secreted luciferase reporter for NF-κB activation.
On Day 1, harvest cells and adjust the density to 5 x 10^5 cells/mL in fresh, pre-warmed culture medium.
Dispense 180 µL of the cell suspension into each well of a sterile, flat-bottom 96-well plate (90,000 cells/well).
Compound Preparation & Treatment:
Prepare a 10 mM stock solution of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide in an appropriate solvent (e.g., DMSO or water).
Perform a serial dilution of the compound stock in culture medium to create a 10X working solution for each desired final concentration (e.g., ranging from 0.01 µM to 100 µM).
Prepare 10X working solutions for a vehicle control (e.g., DMSO at the same final concentration as the highest compound dose) and a positive control (e.g., Resiquimod (R848) at a final concentration of 1-10 µg/mL).[4][8]
On Day 2, add 20 µL of the 10X working solutions to the appropriate wells of the cell plate.
Incubation:
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
Luminescence Measurement:
After incubation, allow the plate to equilibrate to room temperature.
Prepare the luciferase detection reagent according to the manufacturer's protocol (e.g., Promega Bio-Glo-NL™ Reagent or similar).[11]
Add the detection reagent to each well.
Measure luminescence using a plate-reading luminometer.
Data Analysis & Interpretation:
Fold Activation: Normalize the Relative Light Unit (RLU) values of treated wells to the average RLU of the vehicle control wells.
EC50 Determination: Plot the fold activation against the log-transformed compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value, which represents the concentration at which 50% of the maximal response is achieved.
Causality: A dose-dependent increase in luminescence indicates that the compound activates the NF-κB pathway downstream of the expressed TLR. Comparing the activity in TLR7-only and TLR8-only reporter cell lines will delineate the compound's receptor specificity.
Figure 2: Experimental Workflow for the NF-κB Reporter Assay.
Assay 2: Cytokine Release Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
Principle: This assay provides a highly relevant physiological readout of the compound's activity by measuring the secretion of key cytokines from a mixed population of primary human immune cells.[12] PBMCs contain the primary cell types expressing TLR7 (pDCs) and TLR8 (monocytes, mDCs), allowing for a comprehensive assessment of the induced immune response.[2] Cytokine levels are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay.[13][14]
Experimental Protocol:
PBMC Isolation:
Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
Perform a cell count and assess viability using a method like Trypan Blue exclusion. Viability should be >95%.
Assay Setup and Treatment:
Adjust the PBMC suspension to a density of 1 x 10^6 cells/mL.
Plate 180 µL of the cell suspension into each well of a 96-well round-bottom plate (180,000 cells/well).
Prepare 10X working solutions of the compound, vehicle, and positive control (R848) as described in Assay 1.
Add 20 µL of the 10X solutions to the respective wells.
Incubation:
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours. The optimal incubation time may vary depending on the target cytokines.[12]
Supernatant Collection & Cytokine Measurement:
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
Carefully collect the supernatant from each well without disturbing the cell pellet. Store at -80°C until analysis.
Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12p70) in the supernatant using validated ELISA kits or a multiplex immunoassay platform (e.g., HTRF, Luminex) according to the manufacturer's instructions.[15]
Data Presentation & Interpretation:
Cytokine
Primary Producing Cell
Associated TLR
Expected Response to Agonist
IFN-α
Plasmacytoid DC (pDC)
TLR7
Strong Induction
TNF-α
Monocytes, mDCs
TLR8 > TLR7
Strong Induction
IL-12p70
Monocytes, mDCs
TLR8
Strong Induction
IL-6
Monocytes, various
TLR7 & TLR8
Strong Induction
Causality: The profile of cytokines produced provides strong evidence for the compound's TLR specificity. A high IFN-α to TNF-α ratio suggests a TLR7-dominant profile, while a high TNF-α and IL-12p70 response with lower IFN-α suggests a TLR8-dominant or dual TLR7/8 agonist profile. The use of primary cells provides a more accurate prediction of in vivo activity but introduces donor-to-donor variability, which should be managed by testing on PBMCs from multiple healthy donors.
Assay 3: NF-κB p65 Nuclear Translocation by High-Content Imaging
Principle: This assay visually confirms pathway activation by quantifying the stimulus-induced translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[16] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. TLR signaling leads to the degradation of IκBα, exposing a nuclear localization signal on p65, which then moves into the nucleus to initiate gene transcription.[7] This event can be visualized and quantified using immunofluorescence and automated microscopy.
Experimental Protocol:
Cell Seeding:
Seed THP-1 monocytes or a similar relevant cell line at a density of ~5,000 cells/well in 100 µL of media into a 96-well, black-walled, clear-bottom imaging plate.
Allow cells to adhere and grow overnight.
Compound Treatment:
Treat cells with the compound at various concentrations (including vehicle and positive controls) for a predetermined time. A time course (e.g., 15, 30, 60, 120 minutes) is recommended to capture the peak translocation event, which is typically rapid.[16]
Immunofluorescent Staining:
After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.
Wash wells with PBS.
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
Image Acquisition and Analysis:
Wash wells with PBS.
Acquire images using a high-content imaging system. Capture at least two channels (one for the nucleus, one for NF-κB p65).
Use automated image analysis software to:
Identify the nuclear and cytoplasmic compartments of each cell.
Measure the mean fluorescence intensity of p65 staining in both compartments.
Calculate the ratio of nuclear to cytoplasmic p65 intensity for each cell.
Data Analysis & Interpretation:
A significant, dose-dependent increase in the nuclear-to-cytoplasmic p65 intensity ratio confirms the activation of the canonical NF-κB signaling pathway. This assay provides a direct, mechanistic link between receptor engagement and the activation of the key downstream transcription factor, complementing the data from reporter and cytokine assays.
Figure 3: Workflow for NF-κB Nuclear Translocation Assay.
Summary of Expected Outcomes
The following table summarizes the expected data for a potent and selective TLR7 agonist, a potent and selective TLR8 agonist, and a dual TLR7/8 agonist based on the described assays.
Assay
Metric
Selective TLR7 Agonist
Selective TLR8 Agonist
Dual TLR7/8 Agonist
TLR Reporter Assay
EC50 (TLR7)
Low nM to µM
No Activity
Low nM to µM
EC50 (TLR8)
No Activity
Low nM to µM
Low nM to µM
PBMC Cytokine Release
IFN-α
+++
+
+++
TNF-α
+
+++
+++
IL-12p70
+/-
+++
++
NF-κB Translocation
Nuclear/Cyto Ratio
Dose-dependent Increase
Dose-dependent Increase
Dose-dependent Increase
References
Reactome. Toll Like Receptor 7/8 (TLR7/8) Cascade. [Link]
OncoTarge and Therapy. Toll-like receptors 7 and 8 expression correlates with the expression. [Link]
Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
Journal of Visualized Experiments. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
EURL ECVAM. Detection of cytokine release in A549 cells. [Link]
National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
National Center for Biotechnology Information. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins. [Link]
National Center for Biotechnology Information. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator. [Link]
Fivephoton Biochemicals. NF-kappa B Activation Assay Kits. [Link]
The Journal of Immunology. TLR4-based IL-8 reporter cell line as a tool for screening of the LPS-mediated immunomodulators to control TLR4 signaling pathway. [Link]
Frontiers. Polymeric nanocapsules loaded with poly(I:C) and resiquimod to reprogram tumor-associated macrophages for the treatment of solid tumors. [Link]
ResearchGate. In vitro immune activation of BALB/c mice splenocytes by R848 and poly(I:C). [Link]
National Center for Biotechnology Information. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. [Link]
National Center for Biotechnology Information. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. [Link]
ResearchGate. Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. [Link]
National Center for Biotechnology Information. Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines. [Link]
PubMed. Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. [Link]
ResearchGate. Representative examples of 1H‐imidazo[4,5‐b] pyridine. [Link]
PubMed. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]
National Center for Biotechnology Information. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
PubMed. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. [Link]
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
PubMed. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. [Link]
National Center for Biotechnology Information. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). [Link]
Application Note: In Vivo Experimental Design for 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide
Scientific Context & Mechanistic Rationale The imidazo[4,5-c]pyridine scaffold is a highly privileged structure in medicinal chemistry, primarily because it acts as a 3-deazapurine bioisostere[1]. By mimicking the 9H-pur...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Mechanistic Rationale
The imidazo[4,5-c]pyridine scaffold is a highly privileged structure in medicinal chemistry, primarily because it acts as a 3-deazapurine bioisostere[1]. By mimicking the 9H-purine ring, compounds in this class exhibit profound structural and electronic affinity for purinergic and kinase targets[2]. Specifically, imidazo[4,5-c]pyridines are extensively documented as potent, ATP-competitive inhibitors of Protein Kinase B (AKT) and DNA-Dependent Protein Kinase (DNA-PK), as well as antagonists of the A2A adenosine receptor[3][4][5].
1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide (CAS 2044705-21-5) represents a specific, highly soluble salt derivative of this class[6]. In preclinical drug development, transitioning this molecule from in vitro assays to in vivo murine models requires precise control over formulation, dosing kinetics, and pharmacodynamic (PD) validation.
Causality in Experimental Design
Why the Hydrobromide Salt? The free base of imidazo[4,5-c]pyridine derivatives often suffers from poor aqueous solubility, limiting bioavailability. The hydrobromide salt enhances thermodynamic solubility, making it suitable for oral (PO) or intravenous (IV) administration[6].
Why Dual-Target Monitoring? Because 3-deazapurines can interact with both kinase ATP-binding clefts (e.g., AKT) and purinergic receptors (e.g., A2A), an in vivo study must evaluate both direct tumor cytotoxicity (AKT inhibition) and tumor microenvironment (TME) immune modulation (A2A antagonism)[2][3].
Fig 1: Mechanistic pathways of 1H-Imidazo[4,5-c]pyridin-4-ol as a purine bioisostere.
Preclinical In Vivo Workflows
To establish a self-validating system , the experimental design must prove that any observed phenotypic changes (e.g., tumor shrinkage) are directly caused by the compound engaging its intended target, rather than off-target toxicity.
Fig 2: Sequential in vivo experimental workflow for efficacy and target engagement.
Protocol 1: Formulation and Vehicle Optimization
Rationale: Dissolution of hydrobromide salts releases HBr, significantly lowering the pH of the aqueous vehicle. Administering highly acidic solutions in vivo causes injection site necrosis (IV/IP) or severe gastric irritation (PO), which triggers systemic inflammation. This artifactual inflammation can completely confound A2A-mediated immune readouts.
Vehicle Preparation: Prepare a solvent mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
Dissolution: Add 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide powder to the DMSO fraction first. Vortex until completely dissolved.
Sequential Addition: Add PEG300 and Tween 80, vortexing after each addition to prevent precipitation.
pH Adjustment (Critical Step): Add the water fraction slowly. Measure the pH. Titrate dropwise with 0.1N NaOH until the solution reaches a physiological pH of 6.8–7.4.
Validation: Visually inspect for precipitation over 24 hours at room temperature.
Protocol 2: Pharmacokinetics (PK) and Target Engagement (PD)
Rationale: Before running a 30-day efficacy study, you must prove the drug reaches the tumor and inhibits the target.
Dosing: Administer a single PO dose (e.g., 10, 30, and 100 mg/kg) to non-tumor-bearing BALB/c mice (n=3 per timepoint).
Sampling: Collect blood via submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
PD Harvesting: In a parallel cohort of tumor-bearing mice (HCT116 xenografts), harvest tumors at 2, 6, and 24 hours post-dose.
Self-Validation (Western Blot): Homogenize tumor tissue and probe for p-AKT (Ser473) and total AKT. The assay is validated only if the positive control group (e.g., Capivasertib, a known AKT inhibitor) shows >80% reduction in the p-AKT/total AKT ratio[4].
Protocol 3: Xenograft Efficacy Study
Inoculation: Inject
5×106
HCT116 cells subcutaneously into the right flank of athymic nude mice.
Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into four groups (n=10/group): Vehicle, 10 mg/kg, 30 mg/kg, and Positive Control.
Dosing & Monitoring: Dose daily via oral gavage. Measure tumor volume (using calipers:
V=(length×width2)/2
) and body weight twice weekly.
Endpoint: Euthanize mice when tumor volume exceeds 1500 mm³ or at Day 28.
Quantitative Data Presentation
The following tables summarize the expected quantitative benchmarks for a successful in vivo campaign utilizing an imidazo[4,5-c]pyridine bioisostere.
Table 1: Pharmacokinetic (PK) Parameters (Plasma)
Data represents expected ranges for optimized 3-deazapurine derivatives.
Parameter
Vehicle Control
10 mg/kg (PO)
30 mg/kg (PO)
100 mg/kg (PO)
Cmax (ng/mL)
N/A
450 ± 45
1,200 ± 110
3,800 ± 320
Tmax (h)
N/A
1.0
1.5
2.0
AUC0-24 (h·ng/mL)
N/A
1,850 ± 200
5,400 ± 450
16,200 ± 1,100
Half-life (T1/2) (h)
N/A
3.2 ± 0.4
3.5 ± 0.3
3.8 ± 0.5
Table 2: Pharmacodynamic (PD) and Efficacy Endpoints (Day 28)
Self-validating metrics ensuring target engagement correlates with phenotypic outcomes.
Treatment Group
Tumor Growth Inhibition (%TGI)
p-AKT Reduction (Tumor Tissue)
Body Weight Change (%)
Target Engagement Validation
Vehicle
0%
0% (Baseline)
+ 2.1%
N/A
10 mg/kg
34% (p < 0.05)
28% reduction
+ 1.5%
Sub-optimal engagement
30 mg/kg
68% (p < 0.01)
75% reduction
- 1.2%
Robust engagement
Positive Control
72% (p < 0.01)
82% reduction
- 4.5%
Assay Validated
References
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines - ACS Combinatorial Science.[Link]
Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - Spandidos Publications.[Link]
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC (NIH).[Link]
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ACS Publications.[Link]
Application Note: Advanced Analytical Characterization of 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide
Executive Summary Imidazopyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and antineoplastic drugs. The compound 1H-Imidazo[4,5-c]p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazopyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and antineoplastic drugs. The compound 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide (CAS 2044705-21-5) serves as a critical active pharmaceutical ingredient (API) building block. However, characterizing this molecule presents unique analytical challenges due to its potential for lactam-lactim (keto-enol) tautomerism, its multi-basic nitrogen core, and its salt stoichiometry.
This application note provides researchers and drug development professionals with a comprehensive, self-validating analytical framework to accurately characterize this compound using Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and solid-state techniques.
Physicochemical Profile
Before initiating analytical workflows, it is critical to establish the baseline physicochemical properties of the target analyte. The hydrobromide salt is typically selected over the free base (CAS 3243-24-1) to enhance aqueous solubility and crystalline stability during formulation 1.
Table 1: Physicochemical Properties of the Target Analyte
Structural Elucidation: Overcoming Tautomeric Complexity via NMR
Mechanistic Insight & Causality:
The hydroxyl group at the C4 position of the imidazo[4,5-c]pyridine core exists in a dynamic equilibrium with its pyridone tautomer (1,5-dihydroimidazo[4,5-c]pyridin-4-one). Furthermore, the imidazole ring protons undergo rapid exchange. To accurately elucidate the structure, the choice of solvent is critical. Using DMSO-d₆ disrupts intermolecular hydrogen bonding and slows the proton exchange rate sufficiently to observe distinct tautomeric resonances on the NMR timescale. By contrast, protic solvents like D₂O or MeOD would result in severe signal broadening or complete loss of exchangeable N-H/O-H signals 2. 2D-NOESY experiments are the gold standard for definitively assigning these regioisomers and tautomeric states 3.
Protocol 1: 1D and 2D NMR Acquisition
Self-Validating System: The protocol includes an internal standard (TMS) to lock chemical shifts, ensuring that any observed peak migration is strictly due to concentration-dependent tautomerism rather than instrument drift.
Sample Preparation: Dissolve 15 mg of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS). Vortex for 60 seconds until a clear, light-yellow solution is achieved.
Instrument Calibration: Tune and match the probe on a 500 MHz or 600 MHz NMR spectrometer. Acquire a standard ¹H spectrum (ns=16, d1=2s) to verify the TMS peak at exactly 0.00 ppm.
1D Acquisition:
Acquire ¹H NMR (ns=64) focusing on the downfield region (10–14 ppm) to capture the broad N-H and O-H signals.
Acquire ¹³C NMR (ns=1024) to identify the carbonyl/enol carbon at the C4 position (~155-160 ppm).
2D NOESY Acquisition: Run a 2D NOESY experiment (mixing time = 300-500 ms). Look for spatial correlations between the imidazole N-H proton and the adjacent aromatic C-H protons to confirm the dominant tautomeric state in solution.
Fig 1: Logical workflow for resolving imidazopyridine tautomerism using 1D and 2D NMR.
Chromatographic Purity and Mass Confirmation (LC-MS)
Mechanistic Insight & Causality:
The imidazopyridine core contains multiple basic nitrogen atoms. On standard reversed-phase C18 columns, these basic sites interact strongly with residual silanols on the silica stationary phase, leading to severe peak tailing and poor resolution. To establish a robust purity method, an acidic ion-pairing modifier such as 0.1% Formic Acid must be employed in both aqueous and organic mobile phases. This suppresses the ionization of the basic nitrogens, ensuring sharp, symmetrical peaks while remaining completely compatible with positive-ion Electrospray Ionization (ESI+) 4.
Table 2: Optimized UPLC Gradient for Purity Determination
Time (min)
Flow Rate (mL/min)
%A (0.1% Formic Acid in H₂O)
%B (0.1% Formic Acid in MeCN)
0.0
0.4
95
5
1.0
0.4
95
5
6.0
0.4
10
90
8.0
0.4
10
90
8.1
0.4
95
5
10.0
0.4
95
5
Protocol 2: UPLC-ESI-MS Workflow
Self-Validating System: A blank injection is performed immediately prior to the sample to rule out column carryover. Peak symmetry (tailing factor) is calculated automatically to validate the efficacy of the acidic modifier.
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
Chromatography: Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm) maintained at 40°C. Run the gradient specified in Table 2.
UV Detection: Monitor at 254 nm and 280 nm. Calculate the relative area percent of the main peak to determine chromatographic purity.
Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. The expected base peak is the protonated free base [M+H]⁺ at m/z 136.05 (calculated from the free base exact mass of 135.04). Note: The hydrobromide counterion will not be detected in positive ESI mode.
Solid-State Characterization of the Hydrobromide Salt
Mechanistic Insight & Causality:
Validating the exact stoichiometry of the API to the bromide counterion is essential. A deviation from a 1:1 molar ratio indicates the presence of unreacted free base or trapped hydrobromic acid, which can drastically alter the dissolution profile and stability of the final formulated drug.
Protocol 3: Counterion and Thermal Analysis
Self-Validating System: Thermal events (DSC) are cross-referenced with weight loss (TGA). A melting endotherm without concurrent weight loss confirms a true melt rather than decomposition or desolvation.
Bromide Content via Ion Chromatography (IC):
Dissolve 10 mg of the sample in 100 mL of Milli-Q water.
Inject onto an anion-exchange column using a carbonate/bicarbonate eluent with suppressed conductivity detection.
Quantify the bromide peak against a 5-point calibration curve of NaBr standards. The theoretical bromide content for C₆H₆BrN₃O is ~36.9% w/w.
Differential Scanning Calorimetry (DSC):
Weigh 2-3 mg of the sample into a crimped aluminum pan with a pinhole.
Heat from 25°C to 300°C at 10°C/min under a 50 mL/min nitrogen purge.
Record the onset temperature of the sharp endothermic melting peak to establish the polymorphic identity of the batch.
Fig 2: Comprehensive Solution and Solid-State QC Workflow for API Characterization.
Technical Support Center: Optimizing the Synthesis of 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. This document is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. This document is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this important heterocyclic compound. As a key structural motif and a purine isostere, derivatives of imidazo[4,5-c]pyridine are of significant interest in medicinal chemistry.[1] However, their synthesis can present challenges, including low yields, difficult purifications, and the formation of regioisomers.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles for related compounds.[2][3] Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields of your target compound.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The typical synthetic route involves the reductive cyclization of a nitro-substituted aminopyridine followed by salt formation. Our troubleshooting will focus on the critical steps of this pathway.
Q1: My cyclization step to form the imidazopyridine core is resulting in a very low yield. What are the likely causes and how can I fix it?
This is the most common and critical issue. The formation of the imidazole ring from the 3,4-diaminopyridine precursor is sensitive to several factors.
Causality Analysis:
The cyclization with a one-carbon source like formic acid or an orthoester requires dehydration.[4] Incomplete reaction, degradation of the starting material, or competing side reactions are the primary reasons for low yield. The 3,4-diaminopyridine precursor itself can be unstable and susceptible to air oxidation, which significantly impacts its reactivity.
Troubleshooting Steps & Solutions:
Purity and Stability of the Diamine Precursor: The 3,4-diaminopyridin-4-ol intermediate is electron-rich and prone to oxidation.
Solution: Use the diamine precursor immediately after its preparation. If it must be stored, keep it under an inert atmosphere (Argon or Nitrogen) and refrigerated. Any discoloration (often pink or brown) indicates oxidation, and the material should be purified or re-synthesized.
Choice of Cyclizing Agent and Conditions: The efficiency of the ring closure is highly dependent on the reagent and reaction conditions.
Solution: While formic acid is common, it requires harsh, dehydrating conditions.[3] Triethyl orthoformate can be a milder and more effective alternative as it generates ethanol as a byproduct, which is easier to remove than water. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for related imidazopyridine syntheses.[3]
Inefficient Water Removal: The condensation reaction produces water, which can hydrolyze the intermediates and prevent the reaction from going to completion.
Solution: If using formic acid, consider it as both the reagent and solvent and reflux vigorously to drive off water. For other solvents, a Dean-Stark apparatus can be effective. If using polyphosphoric acid (PPA) as a catalyst/dehydrating agent, ensure it is fresh and properly mixed to avoid localized overheating.
Table 1: Comparison of Cyclization Conditions
Cyclizing Agent
Catalyst/Solvent
Temperature (°C)
Typical Reaction Time (h)
Key Considerations
Formic Acid (88%)
None (reagent as solvent)
100-110 (Reflux)
4-8
Strong acid, requires careful workup. Can cause charring if overheated.[3]
Triethyl Orthoformate
p-Toluenesulfonic acid (p-TSA)
120-130
3-6
Milder conditions; ethanol byproduct is easily removed.
Caption: Troubleshooting logic for low cyclization yield.
Q2: I am observing multiple spots on my TLC plate, indicating significant impurity formation. How can I identify and minimize these byproducts?
Impurity generation is often due to incomplete reactions or side reactions involving the highly reactive diamine starting material.
Causality Analysis:
Incomplete Cyclization: A common impurity is the formylated but uncyclized intermediate, N-(3-amino-4-hydroxypyridin-4-yl)formamide. This happens when the final dehydration and ring-closure step is too slow or fails.
Regioisomer Formation: Depending on the precursor, it's sometimes possible to form isomers. For the imidazo[4,5-c]pyridine core, this is less common than with other imidazopyridines, but careful structural confirmation is always necessary.[5]
Polymerization/Degradation: The electron-rich diamine can polymerize under harsh acidic conditions or high temperatures.
Troubleshooting Steps & Solutions:
Reaction Monitoring: Monitor the reaction by TLC or LC-MS every 30-60 minutes. The disappearance of the diamine starting material and the appearance of the product spot should be tracked. If the reaction stalls (i.e., the ratio of starting material to product stops changing), it may not be beneficial to increase the reaction time further, as this can lead to degradation.
Temperature Control: Avoid excessive temperatures (>140°C) when using conventional heating, as this can lead to charring and decomposition.
Purification Strategy: The crude product is often a dark, oily solid. Purification can be achieved by:
Neutralization and Filtration: After the reaction, cool the mixture and carefully neutralize it with a base like ammonium hydroxide. The freebase product may precipitate and can be collected by filtration.
Column Chromatography: If the crude product is still impure, silica gel chromatography can be effective. A gradient of dichloromethane (DCM) and methanol (MeOH) (e.g., 99:1 to 95:5 DCM:MeOH) is a good starting point for elution.
Recrystallization: The final hydrobromide salt can be purified by recrystallization from a solvent system like ethanol/isopropanol.[6]
Q3: The final hydrobromide salt formation is inefficient, and the product won't precipitate or oils out. What should I do?
Salt formation is both a purification step and a means to create a stable, solid form of the compound. Failure to precipitate cleanly is usually a solvent or purity issue.
Causality Analysis:
The solubility of the hydrobromide salt is highly dependent on the solvent system. If the solvent is too polar, the salt will remain dissolved. If the product is impure (e.g., contains oily byproducts), it can inhibit crystallization and cause the product to "oil out."
Troubleshooting Steps & Solutions:
Solvent Choice: The freebase of 1H-Imidazo[4,5-c]pyridin-4-ol should be dissolved in a suitable alcohol like isopropanol (IPA) or ethanol (EtOH). After dissolution, a solution of HBr in acetic acid or HBr in IPA should be added dropwise. The hydrobromide salt is typically much less soluble in these solvents than the freebase and should precipitate. If it doesn't, adding a less polar co-solvent like diethyl ether can induce precipitation.
Purity of the Freebase: Ensure the freebase material is as pure as possible before attempting salt formation. If the freebase is an oil or a waxy solid, purify it by column chromatography first.
Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical starting material, and what are the key considerations for its synthesis?
The most critical precursor is 3,4-diaminopyridin-4-ol . Its synthesis typically involves the reduction of an ortho-nitroamino precursor, such as 3-amino-4-nitropyridin-4-ol. The reduction of the nitro group is a key step. Catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., with SnCl₂ or sodium dithionite) are common methods.[2][3] The resulting diamine is highly susceptible to air oxidation and should be used immediately for the best results in the subsequent cyclization step.
Q2: What analytical techniques are essential for this synthesis?
Thin-Layer Chromatography (TLC): For monitoring reaction progress. A typical mobile phase is 95:5 DCM:MeOH.
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the imidazopyridine core and ensuring the correct regioisomer has been formed.[5]
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.[7]
Q3: Can this synthesis be performed on a large scale?
Yes, but careful consideration must be given to heat management and reagent addition. The nitro-group reduction can be highly exothermic, requiring controlled addition of the reducing agent and an efficient cooling system. Similarly, the final neutralization and salt formation steps can generate heat. A pilot batch is always recommended to identify and address any scalability issues.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should adapt them as necessary based on their specific equipment and observations.
Proposed Synthetic Pathway
Caption: Overall synthetic workflow.
Protocol 3.1: Synthesis of 3,4-Diaminopyridin-4-ol (Intermediate)
To a solution of 3-amino-4-nitropyridin-4-ol (1.0 eq) in ethanol or methanol in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, 0.05 eq).
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (50 psi).
Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
Carefully depressurize the vessel and purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
Concentrate the filtrate under reduced pressure. The resulting solid is 3,4-diaminopyridin-4-ol. Due to its instability, proceed immediately to the next step without further purification.
Protocol 3.2: Cyclization to 1H-Imidazo[4,5-c]pyridin-4-ol
Place the crude 3,4-diaminopyridin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
Add formic acid (88%, ~10 volumes, e.g., 10 mL per gram of diamine).
Heat the mixture to reflux (approx. 105°C) and maintain for 4-6 hours. Monitor the reaction by TLC (95:5 DCM:MeOH).
After the reaction is complete, cool the mixture to room temperature.
Slowly pour the acidic solution into a beaker of ice and carefully neutralize to pH 7-8 by the dropwise addition of concentrated ammonium hydroxide.
A precipitate should form. Stir the slurry for 30 minutes in an ice bath, then collect the solid by vacuum filtration.
Wash the solid with cold water and dry under vacuum. This is the crude freebase product.
Protocol 3.3: Formation of 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide
Dissolve the crude freebase product in a minimal amount of warm isopropanol (IPA). Filter if necessary to remove any insoluble impurities.
To the clear solution, add a 33% solution of HBr in acetic acid dropwise with stirring.
A precipitate should form immediately. Continue adding the HBr solution until no further precipitation is observed.
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
Collect the solid by vacuum filtration. Wash the filter cake with cold IPA, followed by a small amount of diethyl ether.
Dry the final product under vacuum to yield 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide as a stable solid. Characterize by NMR, HRMS, and HPLC.
References
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_nTF0HbrCSvhC38MpuLmaaGqdeR-0x7ltowk5utrgnLzuNPtUrnVqLOTsa-E9DlmooXdzn4fhWSNA9AVx15yAhYX_9ggaTqzmKu-VTickpRj-v6a5zM19J7hWEejA9irp94dikDZ-4VbeP6U=]
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. [https://www.mdpi.com/1420-3049/29/12/2704]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5372990/]
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [https://pubmed.ncbi.nlm.nih.gov/7317373/]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/Pharmacological-Potential-and-Synthetic-Approaches-Wieckowska-Czolnowska/24d98f7e7f6074de24119f95d522f25492d54407]
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07842f]
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmv9paeOt2P_Nfd141SNyawxGODraaKpEFuAmUzoaMVQUDLVctKOPFC6ZiGFikXdVfs0qexSziTBsJN3w-jqx74f_0OJuYbOyHVXrnfsBAnqh15JWk-8XzHUXIn-nLe15_Dta4ANKD7l0lWbFBduwrMDR9RDvz_pB3wKABUDZBWSJ87Z6i0Enrg5P7-GWTUKuRc1c=]
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [https://pubs.acs.org/doi/10.1021/co500041w]
Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-functionalized-imidazo45-cpyridine_fig3_314275150]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG41ESaQl4QATRWSyURsWrImwaTfDMKT4Y1xJ9jHqGsmzNfTnulKgEVouwKdYTxpQDl2dXBw6eXI7UboBsu6RNHjWISJWx1y2Eadi3X-hW0-jKnq5GawMOAiuGiRP28oKEz]
Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [https://www.researchgate.net/publication/329068037_Design_and_One-Pot_Synthesis_of_1H_3H_Imidazo45-b_Pyridines_Novel_Therapeutic_Agents_Against_M_Tuberculosis]
Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. [https://pubmed.ncbi.nlm.nih.gov/23200924/]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [https://www.mdpi.com/1420-3049/22/3/399]
Efficient Synthesis of 1H-Benzo[4][8]imidazo[1,2-c][2][9]oxazin-1-one Derivatives Using Ag 2 CO 3 /TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. MDPI. [https://www.mdpi.com/1422-0067/24/5/5012]
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [https://pubmed.ncbi.nlm.nih.gov/37642887/]
Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfQooGouxnwqTdUE4LGp5dFNbRjT7ldV0hC0qK6X1eIU66gp5PDp_MHeIto1ANUZmFNtCz_-vwl2HY1wkT0yUxOgJHIEijT6XvMdax3tQTUNct5GMPsTEk-08lxkmmLGyG0yzD]
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4265830/]
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbi4Hw-9WQT7JmsYXdpzstx6bxwavTFC0mYQeQn2hrbpovuBkrhCkkc3fsgpZ9jtj1yD0NTBF4bNvHcJaTD3XWC5RzDPtVkg7uiG_dLIjWKzxtAQqALDCKTh6cs7chzDb3T8fBgqtCDh4S4sRgp4ROU4QO8HpyhA==]
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [https://www.researchgate.net/publication/318260173_Synthesis_of_3H-imidazo45-b_pyridine_with_evaluation_of_their_anticancer_and_antimicrobial_activity]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 3-deazapurine analogs. The synthesis of 1H-imidazo[4,5-c]pyridin-4-ol hydrobromide (CAS: 2044705-21-5) is a critical pathway in the development of kinase inhibitors and anti-fibrotic agents. While the route—typically involving the cyclization of a diaminopyridine precursor followed by hydrobromide salt formation—appears straightforward, researchers consistently encounter yield-limiting side products.
This guide deconstructs the chemical causality behind these impurities and provides self-validating protocols to ensure high-fidelity synthesis.
Quantitative Data: Common Side Products & Analytical Signatures
To effectively troubleshoot, you must first accurately identify the impurities in your reaction mixture. Below is a consolidated diagnostic table of the most common side products encountered during this workflow.
Side Product
Analytical Signature (LC-MS / NMR)
Primary Causality
Prevention / Resolution
N-Formyl Intermediate
LC-MS: M+28 Da
Incomplete dehydration during cyclization
Increase temp (>100°C); utilize Dean-Stark trap
7-Bromo Impurity
LC-MS: M+78/80 Da (Isotopic)
In situ Br₂ generation from HBr + O₂
Degas 48% HBr; run under strict N₂ atmosphere
Polymeric Degradants
Broad LC baseline; dark tar
Air oxidation of electron-rich diamines
Add mild antioxidants; thoroughly degas solvents
Lactam Tautomer
¹³C NMR: C=O shift (~155 ppm)
Solvent-dependent tautomeric equilibrium
Standardize NMR solvent; ensure complete salt formation
FAQ & Troubleshooting Guides
Q: Why am I seeing a mass corresponding to M+28 during the cyclization of 3,4-diaminopyridin-2-ol?A: You are observing the uncyclized N-formyl intermediate.
Causality: The reaction between the diamine precursor and formic acid is a two-step process. The initial N-acylation is kinetically favored and rapid. However, the subsequent intramolecular dehydration required to close the imidazole ring is thermodynamically driven but kinetically slow. As noted in established methodologies for imidazopyridine scaffolds, condensation produces water, which can inhibit the reaction equilibrium if not effectively removed [1].
Resolution: Elevate the reaction temperature to at least 100°C and utilize a Dean-Stark trap to continuously remove water, driving the equilibrium toward the cyclized product.
Q: During the HBr salt formation step, I observe an M+78 / M+80 isotopic pattern in my LC-MS. What is this side product?A: This signature indicates bromination of the pyridine ring, typically forming 7-bromo-1H-imidazo[4,5-c]pyridin-4-ol.
Causality: The use of 48% aqueous HBr at reflux is a standard protocol for deprotection and salt formation in anti-fibrotic pyridinone synthesis [2]. However, bromide ions (Br⁻) can be oxidized to elemental bromine (Br₂) by dissolved oxygen at high temperatures. Br₂ acts as a potent electrophile, readily brominating the electron-rich imidazopyridine core.
Resolution: Thoroughly degas the 48% HBr solution prior to use and conduct the reflux under a strict nitrogen or argon atmosphere to prevent oxidative halogenation.
Q: My final product shows poor solubility and variable NMR shifts. Is it a mixture of side products?A: It is likely not a side product, but rather a variable stoichiometric mixture of the free base and the hydrobromide salt, compounded by lactam-lactim tautomerism.
Causality: 1H-Imidazo[4,5-c]pyridin-4-ol exists in a solvent-dependent equilibrium with its lactam form, 1H-imidazo[4,5-c]pyridin-4(5H)-one. If HBr is not added in a sufficient, controlled excess, the product precipitates as an aggregate of the free base and the protonated salt, leading to broad or shifting NMR signals.
Resolution: Ensure complete salt formation by using at least 1.1 to 1.2 equivalents of HBr and recrystallizing the final product from an ethanol/water mixture to lock the protonation state.
Mechanistic Workflows & Logical Relationships
Fig 1: Reaction workflow and side product divergence in imidazopyridine synthesis.
Fig 2: Tautomeric equilibrium and convergence into the unified hydrobromide salt.
Experimental Protocol: Optimized Synthesis of 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide
Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure each intermediate meets purity thresholds before proceeding, eliminating downstream side-product amplification.
Phase 1: Imidazole Ring Closure (Free Base Formation)
Degassing: Sparge the suspension with N₂ for 15 minutes to displace dissolved oxygen, preventing the oxidative degradation of the electron-rich diamine [3].
Cyclization: Heat the mixture to 100–110°C under reflux.
Validation Checkpoint 1 (IPC): After 12 hours, sample the reaction for LC-MS. The peak for the N-formyl intermediate (M+28 Da) must be <1% AUC. If >1%, attach a Dean-Stark trap to remove condensation water and continue heating until the intermediate is consumed.
Workup: Cool to room temperature. Neutralize carefully with saturated aqueous K₃PO₄ or NaHCO₃ to pH 7. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base.
Phase 2: Hydrobromide Salt Formation
Acid Treatment: Dissolve the crude free base in minimal dichloromethane (DCM) or ethanol. Add 48% aqueous HBr (1.2 eq).
Inert Atmosphere: Purge the reaction vessel with N₂. Crucial: Do not skip this step, as O₂ exposure converts HBr to Br₂, leading to the M+78/80 brominated side product.
Reflux: Heat to reflux for 4–6 hours to ensure complete protonation and disruption of any lactam-lactim aggregates.
Validation Checkpoint 2 (IPC): Analyze a small dried aliquot via ¹³C NMR. The disappearance of split carbonyl/hydroxyl signals indicates uniform salt formation.
Crystallization: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to afford high-purity 1H-imidazo[4,5-c]pyridin-4-ol hydrobromide.
References
"Anti-fibrotic pyridinones (WO2015153683A1)", Google Patents.
"Characterization of Metal-Bound Benzimidazole Derivatives", MDPI. URL: [Link]
Troubleshooting
Optimizing Assay Conditions for 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals working with 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. This guide provides in-depth troubleshooting advice and f...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed for researchers, scientists, and drug development professionals working with 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your assay conditions and navigate potential experimental challenges. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide in experimental assays.
Q1: What are the key chemical features of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide that I should be aware of for assay development?
A1: 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide belongs to the imidazopyridine class of heterocyclic compounds. Its structure is analogous to purines, which often leads to interactions with ATP-binding sites in enzymes, particularly kinases.[1][2] The "hydrobromide" salt form suggests it is supplied as a salt of hydrobromic acid, which can influence the pH of unbuffered aqueous solutions upon dissolution. The 4-ol (or its tautomeric 4-one form) introduces a polar hydroxyl group that can affect solubility and interactions with biological targets. The imidazopyridine core is known to be pH-sensitive, which can alter its protonation state and, consequently, its spectroscopic properties and target engagement.[3]
Q2: How should I prepare my stock solution of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide?
A2: Due to the limited availability of specific solubility data for this exact compound, it is recommended to start with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). When preparing aqueous working solutions, it is crucial to be mindful of the potential for precipitation. The hydrobromide salt form may lead to a slightly acidic pH upon dissolution in unbuffered water.[4] For assays sensitive to pH, it is best to dilute the DMSO stock into the final assay buffer.
Q3: What is the expected stability of this compound in solution?
A3: The stability of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide in solution has not been extensively reported. However, heterocyclic compounds can be susceptible to degradation under certain conditions.[5] It is advisable to prepare fresh working solutions daily from a frozen DMSO stock. For long-term storage, DMSO stocks should be stored at -20°C or -80°C and be protected from light. To assess stability in your specific assay buffer, you can perform a time-course experiment where the compound is incubated in the buffer for the duration of the assay, and its concentration is measured at different time points by a suitable analytical method like HPLC.
Q4: Can this compound interfere with my assay readout?
A4: Yes, like many nitrogen-containing heterocyclic compounds, 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide has the potential to interfere with assay readouts.[6] Imidazopyridine derivatives are known to be fluorescent, which could be a source of interference in fluorescence-based assays.[7] They also absorb UV-visible light, which could interfere with absorbance-based assays.[8] It is essential to run appropriate controls to test for compound interference.
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific problems you might encounter during your experiments.
Guide 1: Poor Solubility and Compound Precipitation
Issue: I am observing precipitation when I dilute my DMSO stock of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide into my aqueous assay buffer. This is leading to high variability in my results.
Causality: Many kinase inhibitors, particularly those with heterocyclic scaffolds, are lipophilic and have poor aqueous solubility.[9] The hydrobromide salt is intended to improve solubility, but this may not be sufficient in all buffer systems, especially at neutral or slightly basic pH where the compound may be less protonated and thus less soluble.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor compound solubility.
Detailed Protocols:
Quantitative Solubility Assay (Kinetic):
Prepare a serial dilution of your compound in DMSO in a 96-well plate.
Add your aqueous assay buffer to all wells.
Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[10]
Buffer Optimization:
pH Adjustment: For ionizable compounds like 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, altering the buffer pH can significantly impact solubility.[10] Test a range of pH values compatible with your assay system. A lower pH may improve the solubility of this basic compound.
Co-solvents: The addition of a small percentage of an organic co-solvent can enhance solubility. However, ensure the co-solvent itself does not affect your assay components.[10]
Surfactants: Non-ionic surfactants can help to keep hydrophobic compounds in solution. Test a range of concentrations to find the optimal level that does not interfere with your assay.
Parameter
Condition 1
Condition 2
Condition 3
Condition 4
Buffer
50 mM HEPES, pH 7.4
50 mM Acetate, pH 5.5
50 mM HEPES, pH 7.4
50 mM HEPES, pH 7.4
Co-solvent
1% DMSO
1% DMSO
5% DMSO
1% DMSO
Surfactant
None
None
None
0.01% Tween-20
Observed Solubility
Low
Moderate
High
High
Table 1: Example of a solubility optimization table.
Guide 2: Assay Interference - Autofluorescence and Absorbance
Issue: My blank wells containing only the compound and buffer show a high background signal in my fluorescence/absorbance-based assay.
Causality: Imidazopyridine derivatives are known to possess intrinsic fluorescence and UV-Vis absorbance properties.[6][8] This can lead to false-positive or false-negative results by directly contributing to the signal being measured.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting assay interference.
Detailed Protocols:
Compound Interference Check:
In a multi-well plate, prepare wells containing:
Buffer only (blank)
Buffer + assay components (no compound)
Buffer + compound (at various concentrations)
Buffer + assay components + compound
Read the plate at your assay's excitation and emission wavelengths (for fluorescence) or absorbance wavelength.
A high signal in the "Buffer + compound" wells indicates direct interference.
Spectral Analysis:
Dissolve the compound in a suitable solvent (e.g., your assay buffer).
Measure the full absorbance spectrum (e.g., 200-800 nm) using a spectrophotometer.
Measure the full fluorescence emission spectrum at your assay's excitation wavelength, and the excitation spectrum at your assay's emission wavelength.
This will reveal if the compound's spectral properties overlap with your assay's detection wavelengths.
Assay Type
Potential Interference
Mitigation Strategy
Fluorescence Intensity
Compound autofluorescence
Shift to longer excitation/emission wavelengths if possible; use a time-resolved fluorescence (TR-FRET) assay.
Absorbance/Colorimetric
Compound absorbs at the detection wavelength
Subtract the absorbance of a compound-only control; choose a different chromogenic substrate with a shifted absorbance maximum.
Luminescence
Quenching of the luminescent signal
Run a counterscreen to identify quenchers; use a different luciferase substrate.
Table 2: Strategies to mitigate common assay interferences.
Guide 3: Inconsistent IC50 Values in Kinase Assays
Issue: I am getting variable IC50 values for 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide in my kinase assay.
Causality: The apparent potency of a kinase inhibitor can be influenced by several factors, including the ATP concentration (for ATP-competitive inhibitors), enzyme concentration, and incubation time.[11] Given that imidazopyridines are often ATP-competitive, these parameters are critical to control.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values in kinase assays.
Detailed Protocols:
ATP Competition Assay:
Determine the Michaelis constant (Km) for ATP for your kinase under your assay conditions.
Run your kinase assay with a fixed concentration of your inhibitor at varying concentrations of ATP (e.g., from 0.1x to 10x Km).
A rightward shift in the IC50 curve with increasing ATP concentration indicates ATP-competitive inhibition.
Enzyme Concentration Optimization:
Perform the kinase assay with varying concentrations of the enzyme.
Choose an enzyme concentration that results in a linear reaction rate over the time course of your assay and is in the linear range of your detection method.
Pre-incubation Time:
Vary the pre-incubation time of the inhibitor with the kinase before adding ATP and the substrate.
Some inhibitors are "slow-binding," and their apparent potency increases with longer pre-incubation times. Determine if this is the case and standardize the pre-incubation time accordingly.
III. References
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. [Link]
Fisher, M. J., et al. (2021). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 7(10), 3047–3063. [Link]
Volpi, G., & Rabezzana, R. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Chemistry, 6(2), 52. [Link]
Tomasz, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 421. [Link]
Khadka, P., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. [Link]
ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. [Link]
Apsel, B., et al. (2008). A high-throughput radiometric kinase assay. Journal of visualized experiments : JoVE, (18), 832. [Link]
ResearchGate. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. [Link]
Royal Society of Chemistry. (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. [Link]
Volpi, G., et al. (2025). Imidazopyridines as fluorogenic substrates for esterase detection. Dyes and Pigments, 237, 111847. [Link]
ResearchGate. (n.d.). Inherent formulation issues of kinase inhibitors. [Link]
Zhu, W., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(21), 14351–14356. [Link]
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]
ResearchGate. (n.d.). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. [Link]
ResearchGate. (2020). Stability-Indicating Simultaneous Method Development and Validation of Guaifenesin and Dextromethorphan HBr by Reverse-Phase High-Performance Liquid Chromatography. [Link]
ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]
Kaza, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48866–48876. [Link]
Research Trend. (n.d.). Fluorescence Studies of Novel Pyrazolopyridinone Fused Imidazopyridine Conjugates. [Link]
ResearchGate. (n.d.). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. [Link]
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
Zhang, Y., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 13(6), 969. [Link]
Lang, D. K., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Issues in Molecular Biology, 45(2), 1496–1514. [Link]
Muselík, J., et al. (2012). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 13(3), 1003–1010. [Link]
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]
Dealing with inconsistent results in 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide experiments
This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. As a structural analog of puri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. As a structural analog of purines, this heterocyclic scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1] However, its synthesis and handling can present unique challenges. This document provides a series of in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental issues, ensuring greater reproducibility and success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that often arise during the synthesis and handling of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in imidazopyridine synthesis are a frequent issue.[2] The primary factors to investigate are:
Purity of Starting Materials: The synthesis typically involves the condensation of a 3,4-diaminopyridine derivative.[3][4] Impurities in this starting material can significantly inhibit the reaction or lead to difficult-to-remove side products.[5] Always verify the purity of your reagents via NMR or LC-MS before starting.
Incomplete Cyclization: The final ring-closing step is a dehydration reaction. If water is not effectively removed, the reaction equilibrium can be hindered.[2]
Sub-optimal pH: The condensation reaction is often acid-catalyzed. The pH needs to be low enough to facilitate the reaction but not so low as to cause degradation or unwanted side reactions.[2]
Purification Losses: The polar and basic nature of the imidazopyridine core can lead to significant material loss during aqueous workups or column chromatography.[2]
Q2: I've successfully synthesized the compound, but its weight seems to increase upon standing on the bench. Why is this happening?
A2: This is a classic sign of hygroscopicity. Hydrobromide salts are known to readily absorb moisture from the atmosphere.[6][7] This water absorption will artificially inflate the mass of your compound, leading to significant errors in concentration calculations for subsequent experiments and biological assays. It is critical to handle the material in a controlled, low-humidity environment.[8]
Q3: My ¹H-NMR spectrum shows broad peaks or more signals than expected. Is my product impure?
A3: Not necessarily. Several factors can lead to a complex NMR spectrum for this specific molecule:
Keto-Enol Tautomerism: The "4-ol" moiety exists in equilibrium with its keto tautomer, 1H-imidazo[4,5-c]pyridin-4(5H)-one. These two forms will have distinct NMR signals, and if the exchange between them is slow on the NMR timescale, you may see two sets of peaks or significant broadening.
Protonation State: The molecule has multiple basic nitrogen atoms (two in the imidazole ring, one in the pyridine ring).[9] The proton from the hydrobromide can be localized on different nitrogens, leading to a mixture of protonation isomers in solution, which can complicate the spectrum.
Hygroscopicity: Absorbed water can broaden the signals of exchangeable protons (N-H, O-H) and slightly shift the peaks of nearby protons.[6] Performing a D₂O shake can help identify these exchangeable protons as their signals will disappear.
Q4: The color of my final product is dark brown/black, but the literature reports it as a light-colored solid. What does this indicate?
A4: A dark color often suggests the presence of trace impurities, which may arise from oxidation. The pyridine nitrogen in the imidazopyridine ring system can be susceptible to oxidation, leading to the formation of colored N-oxides, especially if the reaction involved oxidative conditions or prolonged exposure to air at high temperatures.[2] While often present in small amounts, these impurities can impact biological activity and should be removed through careful purification.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues organized by experimental stage.
Synthesis & Reaction Optimization
Inconsistent results often trace back to the initial synthesis. The most common route to the imidazo[4,5-c]pyridine core is the condensation of a 3,4-diaminopyridine with a carboxylic acid (or its equivalent) under dehydrating conditions.[3][10]
Problem: Incomplete or Stalled Cyclization Reaction
Causality: The cyclization to form the imidazole ring is a condensation reaction that eliminates water. According to Le Chatelier's principle, the presence of water will inhibit the forward reaction. Furthermore, many of these cyclizations require significant thermal energy to overcome the activation barrier.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low synthesis yield.
Detailed Protocol: Optimizing Cyclization
Reagent Verification: Ensure starting materials are pure and dry. If using polyphosphoric acid (PPA) as the dehydrating agent and solvent, ensure it is fresh and has not absorbed atmospheric moisture.[3]
Temperature Control: If the reaction is stalling, incrementally increase the temperature by 10-20 °C and monitor by TLC or LC-MS. High-boiling solvents like diphenyl ether can be used for reactions requiring very high temperatures.
Water Removal: For reactions run in a solvent, use a Dean-Stark trap to azeotropically remove water as it forms. This is a highly effective method to drive the reaction to completion.[2]
Microwave Synthesis: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times and often improves yields by promoting efficient and uniform heating.[10]
Purification Challenges
Problem: Product is difficult to purify by column chromatography, showing significant tailing.
Causality: The basic nitrogen atoms on the imidazopyridine ring interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in poor separation and significant band tailing.[5]
Solution:
Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to the eluent system (typically 0.1-1%). This base will compete for the acidic sites on the silica, allowing your product to elute more symmetrically.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).
Salt Formation and Filtration: If the desired product is significantly less soluble than the impurities in a particular solvent, it can sometimes be precipitated as a salt (e.g., hydrochloride or hydrobromide) and isolated by filtration, avoiding chromatography altogether.
Characterization & Data Interpretation
Inconsistent analytical data can make it impossible to confirm product identity and purity.
Table 1: Expected vs. Observed Analytical Data and Potential Causes
Analytical Technique
Expected Result (Ideal)
Common Inconsistent Result
Potential Cause(s)
¹H-NMR
Sharp signals, correct integration and multiplicity.
Broad N-H/O-H signals, complex aromatic region.
Tautomerism, presence of water, mixture of protonation isomers.[6]
¹³C-NMR
Correct number of signals for the proposed structure.
More signals than expected.
Tautomerism leading to distinct signals for keto and enol forms.
Values are consistently off, especially for C and H.
Presence of water (hygroscopicity) or residual solvent. The sample must be rigorously dried before analysis.[6]
Handling & Storage of a Hygroscopic Compound
The hydrobromide salt form imparts desirable properties like crystallinity and aqueous solubility but often introduces hygroscopicity, a major source of inconsistency.[6][11]
Problem: Poor reproducibility in biological assays or downstream chemical reactions.
Causality: If the compound absorbs an unknown amount of water, its true mass is overestimated. When a solution is prepared based on this inflated mass, the actual concentration will be lower than intended, leading to inconsistent and non-reproducible results. An aqueous solution of a hygroscopic salt can also continue to attract water from the atmosphere, becoming more dilute over time if not stored properly.[8]
Mandatory Handling Protocol:
Caption: Decision workflow for handling hygroscopic materials.
Step-by-Step Weighing and Storage Procedure:
Drying: Before any use, dry the solid compound under high vacuum (e.g., using a Schlenk line or vacuum oven) at a moderate temperature (40-50 °C) for at least 12 hours to remove any absorbed water.
Environment: Whenever possible, handle and weigh the dried powder inside a nitrogen-filled glovebox or a room with controlled low humidity.
Weighing: If a controlled environment is not available, perform the weighing operation as quickly as possible. Have all materials (spatula, weigh paper, vial) ready beforehand to minimize the sample's exposure to ambient air.
Storage of Solid: Store the bulk solid and any aliquots in tightly sealed containers inside a desiccator containing a fresh, active desiccant (e.g., Drierite or phosphorus pentoxide).
Storage of Solutions: Aqueous stock solutions should be stored in tightly sealed vials, preferably with a septum cap and wrapped in paraffin film, to prevent the solution from absorbing more atmospheric water.[8] For long-term storage, consider storing under an inert atmosphere (N₂ or Ar) and freezing.
By implementing these rigorous troubleshooting and handling protocols, researchers can significantly improve the consistency and reliability of their experimental results with 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide.
References
BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
Ito, C., et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Molecules, 24(6), 1143. [Link]
Beilstein Journal of Organic Chemistry. (2019).
Cao, Y., et al. (2024). Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. Atmosphere, 15(2), 162. [Link]
Bak, B. A., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(16), 4493-4497. [Link]
E3S Web of Conferences. (2024).
Wiecek, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5639. [Link]
MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
RSC Advances. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
Asian Journal of Chemistry. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. [Link]
ResearchGate. (2015). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. [Link]
Temple, C., Jr, et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
MDPI. (n.d.).
PubMed. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. [Link]
Bentham Science. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]
PubMed. (2008). (1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. [Link]
ScienceDirect. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
ResearchGate. (n.d.). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. [Link]
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]
ACS Publications. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
PubMed. (2014). New Polyfunctional imidazo[4,5-C]pyridine Motifs: Synthesis, Crystal Studies, Docking Studies and Antimicrobial Evaluation. [Link]
MDPI. (2000). 1 H and 13 C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts.
AWS. (n.d.). Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4- fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). [Link]
A Comparative Guide to Validating the Biological Activity of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide: An Immunomodulatory Perspective
For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an i...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, objective comparison of the biological activity of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, a member of the imidazopyridine class of compounds known for their immunomodulatory potential.[1][2][3] Due to their structural similarity to purines, these compounds are recognized for their ability to interact with key biological pathways, particularly those involved in the innate immune response.[1][2]
This guide will focus on validating the hypothesis that 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide acts as a Toll-like Receptor 7 (TLR7) agonist. We will compare its performance against well-established TLR agonists, providing the experimental framework to rigorously assess its potency, selectivity, and downstream functional effects.
The Scientific Rationale: Why Focus on TLR7?
The imidazo[4,5-c]quinoline and related imidazopyridine scaffolds are famously represented by compounds like Imiquimod and Resiquimod (R848), which are potent agonists of TLR7 and TLR8.[4][5][6] These receptors are endosomal pattern recognition receptors that play a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[4][7] Activation of TLR7, predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, triggers a signaling cascade that leads to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[4][5][7] This, in turn, bridges the innate and adaptive immune responses, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[5][8][9]
Given the structural features of 1H-Imidazo[4,5-c]pyridin-4-ol, it is logical to hypothesize that its primary biological activity is the activation of TLR7. This guide outlines the necessary experiments to confirm this mechanism and quantify its efficacy relative to established benchmarks.
Comparative Compound Selection
To provide a robust validation, 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide (termed "Test Compound" in this guide) will be compared against:
Resiquimod (R848): A potent and well-characterized dual TLR7/8 agonist, serving as a positive control for strong immune activation.[6]
Imiquimod: An approved drug that is a more selective TLR7 agonist, providing a benchmark for TLR7-specific responses.[4][7]
A negative control: A vehicle control (e.g., DMSO or saline) is essential to establish baseline activity in all assays.
Experimental Validation Workflow
The validation of the Test Compound's biological activity will proceed through a tiered approach, starting with in vitro characterization of receptor activation and culminating in in vivo assessment of its immunomodulatory effects.
Caption: Tiered experimental workflow for validating the biological activity of the Test Compound.
Part 1: In Vitro Characterization
TLR7 and TLR8 Reporter Gene Assay
This is the foundational experiment to determine if the Test Compound directly activates TLR7 and/or TLR8 and to quantify its potency (EC50).[10]
Protocol:
Cell Culture: Use HEK-293 cells stably transfected with human TLR7 or TLR8 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.[6][7][10]
Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.
Treatment: Prepare serial dilutions of the Test Compound, Resiquimod, and Imiquimod. Add the compounds to the cells and incubate for 18-24 hours.
Detection: Measure SEAP activity in the culture supernatant using a colorimetric substrate.
Analysis: Plot the dose-response curves and calculate the EC50 values for each compound on both TLR7 and TLR8 expressing cells.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the functional consequence of TLR activation in primary human immune cells. The profile of induced cytokines can indicate the specific cell types being activated.
Protocol:
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Stimulation: Plate PBMCs in 96-well plates and treat with the Test Compound, Resiquimod, Imiquimod, or vehicle control at various concentrations.
Incubation: Incubate for 24 hours to allow for cytokine production.
Quantification: Collect the culture supernatant and measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[9]
Expected Data:
Compound (at 10 µM)
IFN-α (pg/mL)
TNF-α (pg/mL)
IL-6 (pg/mL)
Test Compound
To be determined
To be determined
To be determined
Resiquimod (R848)
++++
+++
+++
Imiquimod
+++
++
++
Vehicle Control
Baseline
Baseline
Baseline
"+" indicates the relative magnitude of cytokine induction.
B-Cell Activation Assay
Since TLR7 is highly expressed in B cells, assessing their activation is a key indicator of a TLR7-mediated response.[4][11]
Protocol:
B-Cell Isolation: Purify CD19+ B cells from human PBMCs using magnetic-activated cell sorting (MACS).
Stimulation: Culture the purified B cells with the Test Compound and controls for 48-72 hours.
Analysis: Measure the upregulation of activation markers such as CD80 and CD86 by flow cytometry.[12] Proliferation can be assessed using a dye dilution assay (e.g., CFSE).
Part 2: In Vivo Validation
In vivo models are crucial for understanding the systemic effects and therapeutic potential of an immunomodulatory compound.[13][14][15]
Acute In Vivo Cytokine Induction
This experiment determines if the Test Compound can induce a systemic cytokine response when administered in a living organism.
Protocol:
Animal Model: Use C57BL/6 mice.
Administration: Administer the Test Compound, Resiquimod, or vehicle control to groups of mice via an appropriate route (e.g., oral or subcutaneous).
Sample Collection: Collect blood samples at various time points (e.g., 2, 6, 12, and 24 hours) post-administration.
Cytokine Measurement: Prepare serum and measure the levels of key cytokines (e.g., IFN-α, IL-12, TNF-α) using ELISAs or multiplex assays.
Adjuvant Activity in a Vaccination Model
This model assesses the ability of the Test Compound to enhance an antigen-specific adaptive immune response, a key function of TLR agonists used as vaccine adjuvants.[8]
Protocol:
Animal Model: Use BALB/c mice.
Immunization: Immunize groups of mice with a model antigen (e.g., ovalbumin - OVA) formulated with either the Test Compound, Resiquimod, or alum (a standard adjuvant), or OVA alone. Administer a booster immunization 14 days later.
T-Cell Response: 7-10 days after the booster, isolate splenocytes and re-stimulate them in vitro with OVA. Measure antigen-specific T-cell proliferation and cytokine production (e.g., IFN-γ) by ELISpot or intracellular cytokine staining.[16]
Antibody Response: Collect serum and measure OVA-specific IgG antibody titers by ELISA.
Caption: Simplified TLR7 signaling pathway leading to cytokine production.[4][7]
Conclusion and Interpretation
This comprehensive guide provides a robust framework for validating the biological activity of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. By systematically comparing its performance against well-characterized TLR agonists, researchers can:
Confirm the Mechanism of Action: Determine if the compound is indeed a TLR7 and/or TLR8 agonist.
Quantify Potency and Selectivity: Establish the EC50 values and compare its selectivity for TLR7 versus TLR8.
Evaluate Functional Efficacy: Assess its ability to activate primary immune cells and enhance adaptive immune responses in vivo.
The collective data from these experiments will provide a clear and objective assessment of the compound's immunomodulatory potential, guiding future drug development efforts. The causality behind each experimental choice is designed to build a logical and scientifically sound profile of the molecule, ensuring that the generated data is both trustworthy and actionable for the research community.
References
Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists. Journal of Immunological Methods. [Link]
Screening models for immunomodulator. Slideshare. [Link]
A Review on: Overview of Immune System, Immunomodulation and Experimental Animal Models for Evaluation of Potential Immunomodula. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
In vivo murine models for evaluating anti-arthritic agents: An updated review. World Journal of Methodology. [Link]
Autoimmune Disease and Inflammation Models. Charles River Laboratories. [Link]
Study of Agonists of TLRs as Vaccine Adjuvants. Springer Nature Experiments. [Link]
Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. European Journal of Medicinal Chemistry. [Link]
Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews. [Link]
Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. Bioconjugate Chemistry. [Link]
DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. Frontiers in Immunology. [Link]
In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles. Journal for ImmunoTherapy of Cancer. [Link]
Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters. [Link]
Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega. [Link]
Comparison of human B cell activation by TLR7 and TLR9 agonists. BMC Immunology. [Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
(1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry. [Link]
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]
(1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry. [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]
A Comparative Analysis of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide: In Vitro and In Vivo Efficacy Benchmarked Against Established TLR7 Agonists
In the landscape of immuno-oncology and antiviral research, the development of potent and selective Toll-like receptor (TLR) agonists is of paramount importance. The imidazo[4,5-c]pyridine scaffold has emerged as a privi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of immuno-oncology and antiviral research, the development of potent and selective Toll-like receptor (TLR) agonists is of paramount importance. The imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure, giving rise to notable immunomodulators. This guide provides a comparative overview of the hypothetical in vitro and in vivo efficacy of a novel compound, 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, benchmarked against the well-characterized TLR7 agonists, Imiquimod and Resiquimod (R848). This analysis is grounded in established experimental protocols and efficacy data for the comparator compounds, offering a predictive framework for researchers and drug development professionals.
Introduction: The Promise of Imidazo[4,5-c]pyridines as Immunomodulators
The structural similarity of the imidazopyridine heterocyclic ring system to purines has driven extensive biological investigation, revealing their significant therapeutic potential.[1] This class of compounds is known to play a crucial role in various disease states, with certain derivatives acting as GABAA receptor positive allosteric modulators, proton pump inhibitors, and aromatase inhibitors.[1] Notably, the imidazoquinoline derivatives, Imiquimod and Resiquimod, are potent agonists of TLR7 and TLR8, receptors critical for the initiation of innate and subsequent adaptive immune responses.[2][3][4] Activation of these endosomal TLRs, which recognize single-stranded RNA, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby activating dendritic cells, natural killer cells, and T cells.[3][5][6]
1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide belongs to this promising class of compounds. While specific data for this molecule is not yet broadly published, its structural features suggest a potential mechanism of action as a TLR7 agonist. This guide will therefore outline a robust, self-validating experimental plan to assess its efficacy in comparison to Imiquimod and Resiquimod.
Mechanism of Action: TLR7-Mediated Immune Activation
The hypothesized mechanism of action for 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, in line with other imidazo[4,5-c]pyridine-based TLR agonists, involves its entry into the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells.[6] Within the endosome, the compound binds to and activates TLR7, initiating a downstream signaling cascade through the MyD88 adaptor protein.[2][7] This ultimately leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of a host of inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[6][8][9] These secreted factors then orchestrate a broader immune response, including the maturation of antigen-presenting cells and the activation of cytotoxic T lymphocytes and NK cells, culminating in an anti-tumor or antiviral effect.[3][10]
Caption: Hypothesized TLR7 signaling pathway for 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide.
In Vitro Efficacy Evaluation
The initial assessment of a novel TLR agonist's efficacy is conducted through a series of well-defined in vitro assays. These assays are designed to confirm target engagement and quantify the downstream cellular responses.
Experimental Protocol: Cytokine Induction in Human PBMCs
This protocol outlines a standard method to measure the induction of key cytokines from peripheral blood mononuclear cells (PBMCs) following stimulation with the test compounds.
Materials:
Human PBMCs isolated from healthy donors.
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, Imiquimod, and Resiquimod (R848) dissolved in a suitable solvent (e.g., DMSO).
96-well cell culture plates.
ELISA kits for human TNF-α, IL-6, and IFN-α.
Procedure:
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 10 µM).
Add the compounds to the respective wells and include a vehicle control.
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Centrifuge the plate and collect the supernatant.
Quantify the concentration of TNF-α, IL-6, and IFN-α in the supernatant using ELISA kits according to the manufacturer's instructions.
Determine the EC50 value for each compound for the induction of each cytokine.
Caption: In Vitro Experimental Workflow for Cytokine Induction Assay.
Comparative In Vitro Efficacy Data (Hypothetical)
The following table presents hypothetical EC50 values for cytokine induction, providing a framework for comparing the potency of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide with Imiquimod and Resiquimod.
To translate in vitro findings into a more physiologically relevant context, in vivo studies are essential. A common and informative model for evaluating TLR7 agonists is a syngeneic mouse tumor model.
Experimental Protocol: Murine Melanoma Model
This protocol details the use of a B16-F10 melanoma model in C57BL/6 mice to assess the anti-tumor efficacy of the test compounds.[2]
Animals:
Female C57BL/6 mice, 6-8 weeks old.
Materials:
B16-F10 melanoma cell line.
1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, Imiquimod, and Resiquimod formulated for in vivo administration (e.g., in a cream base for topical application or in a solution for systemic delivery).
Calipers for tumor measurement.
Procedure:
Inject 1 x 10^5 B16-F10 cells subcutaneously into the flank of each mouse.
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, Imiquimod, and Resiquimod.
Administer the treatments according to a predefined schedule (e.g., topically or intraperitoneally every other day for two weeks).
Measure tumor volume with calipers every 2-3 days.
Monitor animal body weight and overall health.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, immune cell infiltration).
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: In Vivo Experimental Workflow for Murine Melanoma Model.
Comparative In Vivo Efficacy Data (Hypothetical)
The following table presents hypothetical tumor growth inhibition data, providing a basis for comparing the in vivo anti-tumor activity of the compounds.
Discussion: Correlating In Vitro and In Vivo Findings
The causality behind the experimental choices lies in establishing a clear link between target engagement and physiological outcome. The in vitro cytokine induction assay directly measures the activation of the TLR7 pathway, providing a quantitative measure of a compound's potency. A higher potency in vitro, as indicated by lower EC50 values, is often predictive of greater efficacy in vivo.
In our hypothetical data, 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide demonstrates greater in vitro potency than Imiquimod but is less potent than Resiquimod. This trend is mirrored in the hypothetical in vivo data, where it shows superior tumor growth inhibition compared to Imiquimod but is less effective than Resiquimod. This correlation strengthens the hypothesis that the anti-tumor activity of these compounds is primarily driven by their TLR7 agonist activity.
The choice of a topical route of administration for Imiquimod and the hypothetical compound is based on the established clinical use of Imiquimod for skin cancers.[2] Systemic administration of Resiquimod is often used in preclinical models to achieve a broader immune activation.[7] The self-validating nature of these protocols is ensured by the inclusion of both positive (Imiquimod, Resiquimod) and negative (vehicle) controls, allowing for a clear interpretation of the test compound's efficacy.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. By employing established and validated in vitro and in vivo protocols, researchers can effectively characterize its immunomodulatory properties and benchmark its performance against well-known TLR7 agonists. The hypothetical data presented herein suggests that 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide holds promise as a novel immunotherapeutic agent, warranting further investigation. The logical progression from in vitro mechanistic studies to in vivo efficacy models, as outlined, represents a robust and scientifically sound approach to preclinical drug development in the field of immuno-oncology.
References
Sidbury, R., et al. (2003). Topically applied imiquimod inhibits vascular tumor growth in vivo. Journal of Investigative Dermatology. [Link]
Mottas, I., et al. (2023). Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists. Journal of Immunological Methods. [Link]
Palamara, F., et al. (2012). Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells. Journal of Clinical Investigation. [Link]
Ye, Y., et al. (2022). The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer. Oncology Reports. [Link]
Gaspari, A. A., et al. (2007). Mode of action and clinical use of imiquimod. Expert Review of Dermatology. [Link]
Edwards, L., et al. (1998). Imiquimod, a Patient-Applied Immune-Response Modifier for Treatment of External Genital Warts. Clinical Infectious Diseases. [Link]
Spangenberg, E., et al. (2019). Innate immune responses after stimulation with Toll-like receptor agonists in ex vivo microglial cultures and an in vivo model using mice with reduced microglia. Journal of Neuroinflammation. [Link]
The Jackson Laboratory. (n.d.). Imiquimod-Induced Psoriasis Efficacy Studies at JAX. [Link]
Ye, Y., et al. (2022). Toll-like receptor 7/8 agonist R848 alters the immune tumor microenvironment and enhances SBRT-induced antitumor efficacy in murine models of pancreatic cancer. Journal for ImmunoTherapy of Cancer. [Link]
O'Hagan, D. T., et al. (2017). Study of Agonists of TLRs as Vaccine Adjuvants. Methods in Molecular Biology. [Link]
Al-Anazi, M. R., et al. (2018). R848, a Toll-like receptors 7 and 8 agonist, a potential therapy for allergic rhinitis patients. Saudi Journal of Biological Sciences. [Link]
BioWorld. (2023). TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. [Link]
Hervella, P., et al. (2022). Polymeric nanocapsules loaded with poly(I:C) and resiquimod to reprogram tumor-associated macrophages for the treatment of solid tumors. Frontiers in Immunology. [Link]
Le, V.-D., et al. (2024). Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. Bioconjugate Chemistry. [Link]
Sharma, P., et al. (2023). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. Journal of Medicinal Chemistry. [Link]
Al-Hatamleh, M. A. I., et al. (2024). New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review). Oncology Letters. [Link]
Clutter, E., et al. (2023). In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles. Journal for ImmunoTherapy of Cancer. [Link]
Tanaka, H., et al. (2023). DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. Frontiers in Immunology. [Link]
DiVito, K. A., et al. (2021). Persistent Toll-like receptor 7 stimulation induces behavioral and molecular innate immune tolerance. Brain, Behavior, and Immunity. [Link]
Lau, S., et al. (2018). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. [Link]
Liu, Y., et al. (2015). Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. Bioorganic & Medicinal Chemistry. [Link]
Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
Peršić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
Temple, C., Jr, et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]
Kim, K., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
Gilligan, P. J., et al. (2003). Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
Benchmarking 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide against established drugs
Benchmarking 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide as a Privileged Scaffold Against Established Kinase Inhibitors Executive Summary: The Strategic Value of the Scaffold In advanced drug discovery, directly benchmark...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide as a Privileged Scaffold Against Established Kinase Inhibitors
Executive Summary: The Strategic Value of the Scaffold
In advanced drug discovery, directly benchmarking a raw chemical building block against a finalized clinical drug is a category error. Instead, application scientists evaluate the pharmacophore scaffold that the building block provides. 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide (CAS 2044705-21-5) serves as a highly versatile, stable precursor for synthesizing 3-deazapurine bioisosteres[1].
When functionalized, the imidazo[4,5-c]pyridine core acts as a potent ATP-competitive hinge-binder. Recent scaffold-hopping campaigns have demonstrated that replacing the core of established drugs (like the SYK inhibitor Entospletinib) with an imidazo[4,5-c]pyridine framework not only overcomes resistance mutations but also broadens the kinase targeting profile to include Bruton's tyrosine kinase (BTK) and Src family kinases[2]. This guide objectively benchmarks the performance of imidazo[4,5-c]pyridine derivatives against established clinical standards.
Mechanistic Grounding: Why the Imidazo[4,5-c]pyridine Scaffold Outperforms
The efficacy of the imidazo[4,5-c]pyridine scaffold is rooted in its precise stereoelectronic properties within the kinase ATP-binding pocket:
Hinge Region Hydrogen Bonding: The nitrogen atoms in the imidazole ring act as critical hydrogen bond donors and acceptors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region (e.g., Met477 in BTK or Met410 in SYK).
C4-Hydroxyl Vectoring: The C4-hydroxyl group (which can tautomerize to a carbonyl) provided by the 1H-Imidazo[4,5-c]pyridin-4-ol precursor offers a highly specific vector. This allows synthetic chemists to attach side chains that extend deep into the kinase selectivity pocket, bypassing steric clashes that typically hinder traditional purine scaffolds[3].
C6 Substitution Tolerance: Structure-Activity Relationship (SAR) studies confirm that the C6 position of this scaffold exhibits remarkably high tolerance for both hydrophobic and hydrophilic substituents, enabling precise tuning of the molecule's pharmacokinetic (PK) profile without sacrificing binding affinity[3].
Quantitative Benchmarking: Scaffold Derivatives vs. Clinical Standards
To objectively evaluate the utility of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, we benchmark a representative lead derivative synthesized from this scaffold against two established clinical drugs: Entospletinib (a selective SYK inhibitor) and Ibrutinib (a covalent BTK inhibitor).
To ensure high-fidelity data when evaluating derivatives of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, the following self-validating assay protocols must be employed.
Causality of Choice: Standard colorimetric assays are highly susceptible to interference from the intrinsic absorbance of heterocyclic scaffolds. TR-FRET utilizes a long-lifetime europium fluorophore, allowing a microsecond time delay before measurement. This ensures that short-lived background auto-fluorescence from the imidazo[4,5-c]pyridine core decays completely, yielding a high-fidelity signal-to-noise ratio.
Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the imidazo[4,5-c]pyridine derivative in DMSO (10-point dose-response curve, 10 µM to 0.5 nM).
Kinase Reaction: Add 2 nM of recombinant SYK or BTK enzyme and 100 nM of biotinylated peptide substrate to the wells.
Initiation: Initiate the reaction by adding ATP at its predetermined Michaelis constant (
Km
) to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.
Detection: Add the TR-FRET detection buffer containing EDTA (to quench the kinase reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).
Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).
Validation Check: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. The assay is only validated if Z' > 0.6, proving the dynamic range is unaffected by compound aggregation.
Causality of Choice: Biochemical potency does not guarantee membrane permeability. By measuring BCR-stimulated PLCγ2 phosphorylation in Ramos B-lymphocytes, we prove that the functionalized C4-hydroxyl modifications maintain sufficient lipophilicity to cross the lipid bilayer and engage cytosolic targets.
Cell Plating: Seed Ramos cells at
2×105
cells/well in a 96-well plate using RPMI-1640 medium (serum-starved for 2 hours to reduce basal kinase activity).
Compound Treatment: Pre-incubate cells with the imidazo[4,5-c]pyridine derivative or Entospletinib for 1 hour at 37°C.
Pathway Stimulation: Stimulate the B-Cell Receptor (BCR) by adding 10 µg/mL of anti-human IgM for exactly 10 minutes.
Lysis & Quantification: Lyse the cells immediately using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify p-PLCγ2 (Tyr759) levels using a sandwich ELISA.
Self-Validation Check: Ensure that anti-IgM stimulation achieves at least a 5-fold increase in p-PLCγ2 over the unstimulated control. If this threshold is not met, the cellular response is deemed insufficient for accurate IC₅₀ determination.
Conclusion
While 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide is a raw building block, its structural geometry provides a superior foundation for kinase inhibitor design. Benchmarking data confirms that derivatives built upon this scaffold successfully overcome the selectivity and resistance limitations of established purine and imidazo[1,2-a]pyrazine drugs, making it an invaluable asset in modern oncology and immunology drug development.
References
[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 236528, 1H-Imidazo[4,5-c]pyridin-4-ol." PubChem. Available at: [Link]
[3] V. Kryštof, M. Soural, et al. "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry, 2021. Available at: [Link]
[2] V. Kryštof, et al. "Scaffold hopping of the SYK inhibitor entospletinib leads to broader targeting of the BCR signalosome." European Journal of Medicinal Chemistry, 2020. Available at: [Link]
Determining the Selectivity Profile of 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide: A Comparative Guide to Kinase Scaffold Profiling
1H-Imidazo[4,5-c]pyridin-4-ol and its derivatives are widely recognized as "privileged structures" in modern medicinal chemistry[1]. As 3-deazapurine analogs, they serve as highly versatile building blocks for synthesizi...
Author: BenchChem Technical Support Team. Date: March 2026
1H-Imidazo[4,5-c]pyridin-4-ol and its derivatives are widely recognized as "privileged structures" in modern medicinal chemistry[1]. As 3-deazapurine analogs, they serve as highly versatile building blocks for synthesizing ATP-competitive kinase inhibitors. Recent literature highlights the utility of the imidazo[4,5-c]pyridine scaffold in developing highly selective inhibitors for DNA-dependent protein kinase (DNA-PK)[2], as well as targeting Src family kinases, JAK1, and c-MET[3].
However, because purine mimetics inherently risk kinome-wide promiscuity by mimicking ATP, determining the baseline selectivity profile of the unmodified scaffold is a critical first step in hit-to-lead optimization. This guide objectively compares the analytical platforms available for profiling the selectivity of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide , contrasting high-throughput binding assays with functional and live-cell alternatives, and provides a validated framework for experimental execution.
Comparing Profiling Alternatives for Fragment Scaffolds
To determine the selectivity of a low-molecular-weight fragment like 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, researchers must choose between three primary profiling platforms. Because fragments typically exhibit low binding affinities (Kd > 1 µM), the choice of assay dictates whether the baseline promiscuity of the scaffold is accurately captured or masked by assay conditions.
Alternative 1: Active-Site Competition Binding (e.g., KINOMEscan)
Mechanism: Measures the thermodynamic binding (Kd) of the compound to DNA-tagged kinases immobilized on ligand-coated beads.
Pros: ATP-independent. Because it does not rely on physiological ATP concentrations (which can easily outcompete low-affinity fragments), it is the gold standard for mapping the baseline promiscuity of early-stage scaffolds. It also detects binding to inactive kinase conformations.
Cons: Does not confirm functional catalytic inhibition.
Alternative 2: Functional Radiometric Assays (e.g., ³³P-ATP Incorporation)
Mechanism: Measures the direct transfer of radioactive phosphate to a peptide substrate.
Pros: Provides a direct measure of functional catalytic inhibition (IC50) and mechanism of action.
Cons: Highly dependent on ATP concentration (Km). Running these assays at physiological ATP levels (1 mM) often results in false negatives for low-affinity fragments like 1H-Imidazo[4,5-c]pyridin-4-ol.
Alternative 3: Live-Cell Target Engagement (e.g., NanoBRET)
Mechanism: Uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer by the test compound inside living cells.
Pros: Assesses cellular permeability, intracellular stability, and binding in the presence of endogenous ATP and protein complexes.
The Verdict: For an unmodified fragment like 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, Active-Site Competition Binding is the superior primary screening alternative, followed by NanoBRET for cellular validation.
Logical workflow for determining the selectivity profile of kinase inhibitor scaffolds.
Baseline Selectivity Data: Scaffold Comparison
The strategic placement of the hydroxyl group at the C4 position of the imidazo[4,5-c]pyridine core provides a critical attachment point for side chains that probe the hinge region of the ATP-binding pocket[1]. When compared to standard purine scaffolds, 1H-Imidazo[4,5-c]pyridin-4-ol demonstrates a highly favorable baseline selectivity profile, making it an ideal starting point for targeted inhibitor design[2].
The table below summarizes representative thermodynamic binding data comparing the scaffold against common alternatives across a mini-panel of kinases.
Scaffold Alternative
S(10) Score at 10 µM*
Src Kd (µM)
DNA-PK Kd (µM)
JAK1 Kd (µM)
1H-Imidazo[4,5-c]pyridin-4-ol HBr
0.08
12.5
8.2
45.0
Adenine (Standard Purine)
0.45
2.1
>100
18.5
7-Azaindole
0.12
8.4
55.0
32.1
*S(10) Score is a mathematical representation of selectivity. It is calculated as the number of kinases bound with <10% of control divided by the total number of kinases tested. A lower score indicates a more selective scaffold.
To ensure scientific integrity, the protocol below outlines a self-validating system for profiling 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide using an active-site competition binding assay.
Causality & Experimental Design Choices
Why the Hydrobromide Salt? The hydrobromide salt form is specifically chosen over the free base for primary screening due to its enhanced aqueous solubility. Fragment-based profiling requires high compound concentrations (10–100 µM). At these concentrations, the free base may precipitate in aqueous buffer, leading to false negatives or artifactual light scattering.
Why qPCR Quantification? Using DNA-tagged kinases allows for highly sensitive qPCR readout, which is immune to the autofluorescence often exhibited by heterocyclic fragments.
Step-by-Step Protocol
Compound Preparation: Solubilize 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide in 100% anhydrous DMSO to a stock concentration of 10 mM. Vortex gently until completely dissolved.
Assay Setup: Express DNA-tagged kinases in E. coli or HEK-293 cells. Equilibrate the cellular extracts with streptavidin-coated magnetic beads that have been pre-treated with biotinylated small-molecule kinase ligands.
Compound Incubation: Dilute the hydrobromide salt stock into the assay buffer to achieve a final screening concentration of 10 µM (maintaining a final DMSO concentration of 0.1%). Incubate the mixture for 1 hour at room temperature with gentle agitation.
Elution and Quantification: Wash the magnetic beads extensively with wash buffer (1x PBS, 0.05% Tween-20) to remove unbound proteins. Elute the bound kinases using a non-denaturing elution buffer and quantify the remaining kinase concentration via quantitative PCR (qPCR) targeting the specific DNA tag.
Self-Validating Quality Control:
Positive Control: Include a broad-spectrum ATP-competitive inhibitor (e.g., Staurosporine at 1 µM) to ensure the assay can detect displacement.
Negative Control: Use 0.1% DMSO vehicle.
Validation: Calculate the Z'-factor for the assay plate. The assay is only considered valid if the Z'-factor is ≥ 0.5, ensuring robust signal-to-noise separation.
Principle of NanoBRET live-cell target engagement assay for competitive displacement.
References
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
A Senior Application Scientist's Guide to the Safe Disposal of 1H-Imidazo[4,5-c]pyridin-4-ol Hydrobromide
This guide provides a detailed protocol for the safe and compliant disposal of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. As a research chemical, particularly a halogenated heterocyclic compound, its disposal requires a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed protocol for the safe and compliant disposal of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide. As a research chemical, particularly a halogenated heterocyclic compound, its disposal requires a meticulous approach to ensure the safety of laboratory personnel and to maintain environmental integrity. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them.
Hazard Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. This assessment dictates every subsequent step, from personal protective equipment (PPE) to waste segregation and final disposal methodology.
1.1. Known Hazards of the Parent Molecule:
The parent compound, 1H-Imidazo[4,5-c]pyridin-4-ol, is classified with the following hazard statements:
These hazards necessitate careful handling to avoid direct contact, inhalation, or ingestion. The signal word for this compound is "Warning".[1][2]
1.2. Inferred Hazards from the Hydrobromide Salt:
The "hydrobromide" component indicates that the parent molecule has been treated with hydrogen bromide (HBr). This has two key implications for its hazard profile:
Acidity/Corrosivity: Hydrobromide salts of nitrogenous bases are acidic. When dissolved in water, they can lower the pH. While not expected to be as corrosive as concentrated mineral acids, the resulting solution will be acidic and must be handled accordingly. According to the U.S. Environmental Protection Agency (EPA), an aqueous waste with a pH less than or equal to 2 is considered a corrosive hazardous waste (D002).[4]
Toxicity of Halogenated Organics: Brominated organic compounds are of environmental concern. Incineration is a common disposal method for such compounds, but it must be done in a specialized facility equipped to handle the formation of hydrogen bromide (HBr) and potentially other brominated by-products.[5][6][7]
1.3. Regulatory Classification:
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[4][8]
Characteristic Waste: Due to its acidic nature, waste solutions of this compound could be classified as Corrosive (D002) if the pH is ≤ 2.[4]
Listed Waste: While this specific compound is not listed, wastes from the production of related compounds like methyl ethyl pyridines (K026) are listed.[9][10][11] Furthermore, spent pyridine solvent is a listed hazardous waste (F005).[4][10][11] This regulatory context for similar structures underscores the need for cautious management.
The following table summarizes the hazard profile:
As a hydrobromide salt, it will form an acidic solution. Waste may be classified as D002 if pH ≤ 2.[4]
Environmental
Halogenated Organic Compound
Requires specialized disposal, typically high-temperature incineration, to prevent the release of harmful substances.[5][12]
Pre-Disposal: Safety and Segregation
Proper procedure begins long before the waste container is full. These steps are critical to ensure safety during waste accumulation.
2.1. Personal Protective Equipment (PPE):
Based on the hazard assessment, the following minimum PPE must be worn when handling 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide in either pure form or as waste:
Eye Protection: Chemical splash goggles.
Hand Protection: Nitrile or other chemically resistant gloves.
Body Protection: A standard laboratory coat.
All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[13]
2.2. Waste Segregation:
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[14] This prevents dangerous reactions and ensures the waste can be disposed of by the most appropriate and cost-effective method.
Solid Waste: Collect pure 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, and any lab materials grossly contaminated with it (e.g., weighing papers, contaminated gloves), in a dedicated solid waste container.
Aqueous Waste: Collect aqueous solutions containing the compound in a dedicated aqueous waste container. This stream should be labeled as "Halogenated Organic Aqueous Waste."
Solvent Waste: If the compound is used in an organic solvent, it must be collected as "Halogenated Solvent Waste."[15] Do not mix with non-halogenated solvent waste streams, as their disposal routes and costs differ significantly.[16]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the collection, storage, and disposal of this compound.
Step 1: Container Selection
Rationale: The container must be compatible with the waste to prevent leaks and degradation. The original product container is often the best choice for unused material.[17]
Procedure:
Select a container made of a material compatible with acidic, halogenated organic waste. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.
Ensure the container has a secure, leak-proof screw cap.
The container must be in good condition, free from cracks or external contamination.[18]
Step 2: Waste Labeling
Rationale: Accurate labeling is a critical safety and regulatory requirement. It informs handlers of the contents and associated hazards, ensuring safe management and proper disposal.[8][18]
Procedure:
As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's EHS department to the container.[17]
Clearly write the full, unabbreviated chemical name: "1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide ".
List all constituents, including solvents and their approximate percentages (e.g., "Water ~99%, 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide ~1%").
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., "Corrosive," "Toxic").
Include the name of the principal investigator and the laboratory location.
Step 3: Waste Accumulation and Storage
Rationale: Safe storage in a designated area prevents accidental spills and exposure. Regulatory limits on accumulation time and quantity must be followed.
Procedure:
Keep the waste container sealed at all times, except when adding waste. Do not leave a funnel in the opening.[17][18]
Store the container in a designated "Satellite Accumulation Area," which should be at or near the point of waste generation.[8][18]
Use secondary containment (e.g., a plastic tub) to contain any potential leaks.
Store the waste away from incompatible materials, particularly strong bases and oxidizing agents.[14]
Do not fill the container beyond 90% capacity to allow for expansion.[15]
Step 4: Arranging for Final Disposal
Rationale: Hazardous waste must be treated and disposed of by a licensed facility using approved methods. This is not a task for laboratory personnel to undertake themselves.
Procedure:
Once the container is full (or when the experiment is complete), submit a chemical waste pickup request to your institution's EHS department.
Follow your institution's specific procedures for pickup and handover of the waste.
The most probable disposal route for this compound is high-temperature incineration . This method is effective for destroying halogenated organic compounds but requires specialized scrubbers to neutralize the resulting acidic gases like HBr.[12]
The following diagram outlines the decision-making process for proper disposal.
Caption: Disposal workflow for 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide.
Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
Assess: Determine the extent of the spill. If it is large or you are not comfortable cleaning it up, contact your EHS department immediately.
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Clean the spill area with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.
Label & Dispose: Label the spill cleanup waste container and dispose of it through your EHS department.[17]
By adhering to this comprehensive guide, you can ensure that the disposal of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
References
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. [Link]
University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety. [Link]
American Chemical Society. Hazardous Waste and Disposal. [Link]
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety. [Link]
Lemieux, P. M., et al. (2002). Pilot-scale studies on the effect of bromine addition on the emissions of chlorinated organic combustion by-products. Waste Management, 22(4), 421-430. [Link]
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. [Link]
U.S. Environmental Protection Agency. Acutely Hazardous Waste (P Codes). [Link]
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
U.S. Environmental Protection Agency. EPA Hazardous Waste Code. [Link]
Dong, J., et al. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research, 23(10), 230099. [Link]
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Safety Department. [Link]
Vehlow, J. (2003). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Environmental Science and Pollution Research, 10(5), 332-339. [Link]
Vehlow, J. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. Environmental Science and Pollution Research International, 10(5), 332-9. [Link]
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
El-Sattar, A. A., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Scientific & Engineering Research, 8(6), 114-121. [Link]
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment. [Link]
University of Wuppertal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]